Product packaging for Modaline Sulfate(Cat. No.:CAS No. 2856-75-9)

Modaline Sulfate

Cat. No.: B1677383
CAS No.: 2856-75-9
M. Wt: 275.33 g/mol
InChI Key: GJXZNORUUOVBKP-UHFFFAOYSA-N
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Description

Modaline sulfate is an antidepressant.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3O4S B1677383 Modaline Sulfate CAS No. 2856-75-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-piperidin-1-ylpyrazine;sulfuric acid
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InChI

InChI=1S/C10H15N3.H2O4S/c1-9-10(12-6-5-11-9)13-7-3-2-4-8-13;1-5(2,3)4/h5-6H,2-4,7-8H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GJXZNORUUOVBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCCCC2.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60182775
Record name Modaline sulfate
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Molecular Weight

275.33 g/mol
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CAS No.

2856-75-9
Record name Pyrazine, 2-methyl-3-(1-piperidinyl)-, sulfate (1:1)
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Record name MODALINE SULFATE
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Record name 2-METHYL-3-PIPERIDINOPYRAZINE SULFATE
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Foundational & Exploratory

Modaline Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modaline sulfate, also known as W3207B, is a monoamine oxidase (MAO) inhibitor that has been investigated for its potential as an antidepressant.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on information relevant to research and drug development.

Chemical Structure and Properties

This compound is the sulfate salt of 2-methyl-3-(piperidin-1-yl)pyrazine. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name sulfuric acid;2-methyl-3-(piperidin-1-yl)pyrazine
Synonyms Modaline (sulfate), W3207B, 2-Methyl-3-piperidinopyrazine monosulfate
CAS Number 2856-75-9
Molecular Formula C₁₀H₁₇N₃O₄S
Molecular Weight 275.32 g/mol
InChI Key GJXZNORUUOVBKP-UHFFFAOYSA-N
SMILES CC1=NC=CN=C1N2CCCCC2.OS(=O)(=O)O

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 131-132 °C[1]
Boiling Point 294.2 °C at 760 mmHg (for free base)[2]
Solubility Soluble to 10 mM in H₂O. Soluble in DMSO.[1]
Appearance Solid powder[1]
LogP 2.26830 (for free base)[2]
pKa Data not available in searched literature
Storage Store at 0-4°C for short term, -20°C for long term.[3]

Pharmacological Profile

Mechanism of Action: Monoamine Oxidase Inhibition

This compound's primary mechanism of action is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the basis for its antidepressant effects.[4]

There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both enzymes metabolize dopamine.[5] The specific inhibitory activity and selectivity of this compound for MAO-A versus MAO-B have not been definitively established in the reviewed literature. This selectivity is a critical factor in determining the pharmacological profile and potential side effects of an MAO inhibitor.

Signaling Pathway of Monoamine Oxidase Inhibition

The following diagram illustrates the general signaling pathway affected by a non-selective MAO inhibitor. The lack of specific data for this compound's selectivity necessitates this generalized representation.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA_pre Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicles MA_pre->Vesicle Packaging MA_synapse Synaptic Cleft Vesicle->MA_synapse Release MA_reuptake Reuptake Transporter MA_synapse->MA_reuptake Reuptake Receptor Postsynaptic Receptors MA_synapse->Receptor Binding MAO Monoamine Oxidase (MAO) MA_reuptake->MAO Metabolites Inactive Metabolites MAO->Metabolites Degradation Modaline This compound Modaline->MAO Inhibition Signal Downstream Signaling (e.g., mood regulation) Receptor->Signal Activation

Caption: General mechanism of action of this compound as a monoamine oxidase inhibitor.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively available in the public domain. However, based on standard pharmacological assays, the following represents plausible methodologies for key experiments.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against MAO-A and MAO-B.

Objective: To determine the IC₅₀ values of this compound for human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • This compound

  • Phosphate buffer (pH 7.4)

  • 96-well microplates (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add the appropriate MAO enzyme (A or B) to each well.

  • Add the different concentrations of this compound to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor interaction.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Monitor the fluorescence generated by the product, 4-hydroxyquinoline, over time using a microplate reader (Excitation: ~320 nm, Emission: ~400 nm).

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Assessment of Neurotransmitter Levels via Microdialysis

This protocol outlines a general procedure to measure the effect of this compound on extracellular neurotransmitter levels in the brain of a conscious, freely moving animal model (e.g., rat).

Objective: To quantify changes in extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region (e.g., striatum or prefrontal cortex) following administration of this compound.

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-EC) system

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

  • Post-treatment Collection: Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine, serotonin, norepinephrine, and their metabolites using an HPLC-EC system.

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Microdialysis_Workflow A Surgical Implantation of Guide Cannula B Animal Recovery A->B C Insertion of Microdialysis Probe B->C D Perfusion with aCSF C->D E Baseline Sample Collection D->E F Administration of this compound E->F G Post-Treatment Sample Collection F->G H HPLC-EC Analysis of Neurotransmitters G->H I Data Analysis and Interpretation H->I Synthesis_Workflow A Starting Materials: 2-Amino-3-methylpyrazine and Piperidine B Reaction Step: Nucleophilic Aromatic Substitution A->B C Intermediate Product: 2-methyl-3-(piperidin-1-yl)pyrazine (Modaline free base) B->C D Purification: (e.g., Chromatography) C->D E Salt Formation: Reaction with Sulfuric Acid D->E F Final Product: This compound E->F

References

An In-Depth Technical Guide to the Synthesis of Modaline Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modaline sulfate, a monoamine oxidase inhibitor with antidepressant properties, is synthesized through a pathway primarily involving a Mannich reaction followed by salt formation. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the precursors, reaction mechanisms, and a generalized experimental protocol based on established chemical principles. The core of the synthesis lies in the aminomethylation of 2-methylpyrazine with formaldehyde and piperidine to yield the active pharmaceutical ingredient, Modaline. Subsequent treatment with sulfuric acid affords the more stable and water-soluble sulfate salt. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and synthesis of related pharmaceutical compounds.

Introduction

Modaline, chemically known as 2-methyl-3-(piperidin-1-ylmethyl)pyrazine, is the active component of this compound. Its synthesis is a multi-step process that leverages fundamental organic reactions. Understanding the synthesis pathway and the critical parameters at each step is essential for efficient and scalable production. This guide outlines the key precursors and the logical flow of the synthesis, providing a framework for laboratory-scale preparation.

Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into two primary stages:

  • Formation of Modaline Base: This stage involves the core carbon-carbon and carbon-nitrogen bond formations to construct the Modaline molecule. The key reaction is the Mannich reaction.

  • Formation of this compound: This is a straightforward acid-base reaction where the synthesized Modaline base is treated with sulfuric acid to produce the final salt form.

The overall synthetic scheme is presented below:

Synthesis_Pathway precursor1 2-Methylpyrazine mannich Mannich Reaction precursor1->mannich precursor2 Formaldehyde precursor2->mannich precursor3 Piperidine precursor3->mannich precursor4 Sulfuric Acid sulfation Salt Formation precursor4->sulfation intermediate Modaline (2-methyl-3-(piperidin-1-ylmethyl)pyrazine) intermediate->sulfation product This compound mannich->intermediate sulfation->product

Caption: Overall synthesis pathway of this compound.

Precursors

The synthesis of this compound requires the following key starting materials:

PrecursorChemical FormulaMolar Mass ( g/mol )Role in Synthesis
2-MethylpyrazineC₅H₆N₂94.11Pyrazine scaffold
FormaldehydeCH₂O30.03Methylene bridge source
PiperidineC₅H₁₁N85.15Amino group source
Sulfuric AcidH₂SO₄98.08Salt formation agent

Experimental Protocols

Step 1: Synthesis of Modaline (2-methyl-3-(piperidin-1-ylmethyl)pyrazine) via Mannich Reaction

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (2-methylpyrazine), an aldehyde (formaldehyde), and a secondary amine (piperidine).[1][2][3]

Reaction Mechanism:

The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of formaldehyde and piperidine. The 2-methylpyrazine, which possesses an acidic proton on the methyl group, then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product, Modaline.

Mannich_Mechanism formaldehyde Formaldehyde step1 Formation of Iminium Ion formaldehyde->step1 piperidine Piperidine piperidine->step1 methylpyrazine 2-Methylpyrazine step2 Nucleophilic Attack methylpyrazine->step2 iminium Iminium Ion (Electrophile) iminium->step2 modaline Modaline step1->iminium step2->modaline

Caption: Mechanism of the Mannich reaction for Modaline synthesis.

Generalized Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a suitable solvent such as ethanol or isopropanol is charged.

  • Reagent Addition: 2-Methylpyrazine, piperidine, and formaldehyde (typically as an aqueous solution, formalin, or paraformaldehyde) are added to the solvent. The molar ratio of the reactants is a critical parameter to optimize, but a slight excess of formaldehyde and piperidine is common.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, which may involve extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with brine. The crude product is then purified, commonly by vacuum distillation or column chromatography, to yield pure Modaline base.

Step 2: Formation of this compound

This step involves the conversion of the free base, Modaline, into its sulfate salt.

Generalized Experimental Protocol:

  • Dissolution: The purified Modaline base is dissolved in a suitable organic solvent, such as ethanol or isopropanol.

  • Acidification: A stoichiometric amount of sulfuric acid, dissolved in the same solvent, is added dropwise to the Modaline solution with stirring. The addition is typically carried out at a controlled temperature, often at room temperature or slightly below.

  • Precipitation and Isolation: The this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is then collected by filtration.

  • Drying: The collected solid is washed with a small amount of cold solvent and then dried under vacuum to yield the final this compound product.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.

Workflow synthesis Synthesis of Modaline Base (Mannich Reaction) purification_base Purification of Modaline Base (e.g., Distillation, Chromatography) synthesis->purification_base sulfation Formation of this compound (Salt Formation) purification_base->sulfation isolation Isolation and Drying of This compound sulfation->isolation characterization Characterization isolation->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir elemental Elemental Analysis characterization->elemental

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound is a well-defined process rooted in fundamental organic chemistry principles. The Mannich reaction provides an efficient route to the core Modaline structure, which is then readily converted to its sulfate salt. While this guide provides a comprehensive overview and a generalized protocol, researchers are encouraged to consult specialized literature and perform optimization studies to adapt the synthesis for their specific laboratory or production scale. Careful control of reaction parameters and rigorous purification are paramount to obtaining a high-purity final product suitable for pharmaceutical research and development.

References

Modaline Sulfate: A Technical Guide on its Role as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modaline sulfate is a 2-methyl-3-piperidinopyrazine derivative identified as a monoamine oxidase inhibitor (MAOI) with potential applications in the treatment of depression.[1][2][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action as an inhibitor of monoamine oxidase (MAO). This document outlines the theoretical inhibitory activity of this compound against the two major isoforms of MAO, MAO-A and MAO-B, and presents hypothetical quantitative data to illustrate its potential potency and selectivity. Detailed experimental protocols for assessing its MAO inhibitory profile are provided, alongside diagrams illustrating the relevant biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other novel MAOIs.

Introduction to Monoamine Oxidase and its Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, as well as other endogenous and exogenous amines.[4] These enzymes are located on the outer mitochondrial membrane and play a crucial role in regulating neurotransmitter levels in the brain and peripheral tissues.[5][6]

There are two primary isoforms of MAO:

  • MAO-A: Primarily metabolizes serotonin and norepinephrine. It is the main target for antidepressant MAOIs.[7]

  • MAO-B: Primarily metabolizes dopamine and phenylethylamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease.[7]

By inhibiting the action of MAO, MAOIs prevent the breakdown of these key neurotransmitters, leading to their increased availability in the synaptic cleft.[4] This elevation of neurotransmitter levels is believed to be the primary mechanism behind the antidepressant and other neurological effects of MAOIs.

Hypothetical Quantitative Profile of this compound

To illustrate the potential inhibitory profile of this compound, the following tables summarize hypothetical quantitative data. These values are representative of a selective MAO-A inhibitor and are provided for illustrative purposes.

Table 1: In Vitro Inhibitory Potency of this compound against Human MAO-A and MAO-B

ParameterMAO-AMAO-BSelectivity Index (MAO-B IC50 / MAO-A IC50)
IC50 (nM) 75150020
Ki (nM) 3570020

IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki (Inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme.

Table 2: Comparison of this compound with Reference MAO Inhibitors

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity
This compound (Hypothetical) 751500MAO-A Selective
Clorgyline 51000MAO-A Selective
Selegiline 80010MAO-B Selective
Tranylcypromine 200150Non-selective

Detailed Experimental Protocols

The following protocols describe standard in vitro methods for determining the monoamine oxidase inhibitory activity of a compound such as this compound.

Determination of IC50 Values for MAO-A and MAO-B Inhibition

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against both MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: Kynuramine (for both MAO-A and MAO-B)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • 96-well microplates

  • Microplate reader (spectrofluorometer)

Procedure:

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a working concentration in phosphate buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound and the reference inhibitors in the assay buffer. The final concentrations should span a range sufficient to generate a complete dose-response curve.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add the diluted test compound or reference inhibitor.

    • Add the diluted enzyme (MAO-A or MAO-B).

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the kynuramine substrate.

  • Detection: The deamination of kynuramine by MAO produces 4-hydroxyquinoline, which is a fluorescent product. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 380 nm emission) over a set period (e.g., 30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Determination of Inhibition Mechanism (e.g., Competitive, Non-competitive)

This protocol is used to determine the mode of inhibition by performing the assay with varying concentrations of both the substrate and the inhibitor.

Procedure:

  • Follow the general procedure for the IC50 determination.

  • Perform the assay with multiple fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value) and a range of substrate (kynuramine) concentrations.

  • Data Analysis:

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

    • Analyze the plots to determine the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

Visualizations

Signaling Pathway of Monoamine Oxidase

The following diagram illustrates the role of MAO in the metabolism of monoamine neurotransmitters.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_inhibitor MAO Inhibition Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine Vesicle Vesicle Dopamine->Vesicle VMAT2 Cytosolic_Dopamine Cytosolic_Dopamine Dopamine->Cytosolic_Dopamine Dopamine_synapse Dopamine_synapse Vesicle->Dopamine_synapse Release DOPAL DOPAL Cytosolic_Dopamine->DOPAL MAO Cytosolic_Dopamine->DOPAL Tryptophan Tryptophan Serotonin_pre Serotonin_pre Tryptophan->Serotonin_pre Tryptophan Hydroxylase Serotonin Serotonin Serotonin_pre->Serotonin Vesicle_Serotonin Vesicle_Serotonin Serotonin->Vesicle_Serotonin VMAT2 Cytosolic_Serotonin Cytosolic_Serotonin Serotonin->Cytosolic_Serotonin Serotonin_synapse Serotonin_synapse Vesicle_Serotonin->Serotonin_synapse Release Five_HIAA Five_HIAA Cytosolic_Serotonin->Five_HIAA MAO Cytosolic_Serotonin->Five_HIAA Dopamine_synapse->Cytosolic_Dopamine DAT Postsynaptic_Receptor_D Dopamine Receptor Dopamine_synapse->Postsynaptic_Receptor_D Binds Serotonin_synapse->Cytosolic_Serotonin SERT Postsynaptic_Receptor_S Serotonin Receptor Serotonin_synapse->Postsynaptic_Receptor_S Binds Modaline_Sulfate Modaline Sulfate MAO_Inhibition Modaline_Sulfate->MAO_Inhibition Inhibits IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Buffer, Substrate C Add Reagents and Inhibitor to 96-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate D->E F Measure Fluorescence Over Time E->F G Calculate Reaction Rates F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 from Curve Fit H->I Logical_Relationship node_A This compound Administration node_B Inhibition of MAO-A node_A->node_B node_C Decreased Metabolism of Serotonin & Norepinephrine node_B->node_C node_D Increased Synaptic Levels of Serotonin & Norepinephrine node_C->node_D node_E Alleviation of Depressive Symptoms node_D->node_E

References

Pharmacological Profile of Modaline Sulfate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modaline sulfate is a piperazine derivative, chemically identified as 2-methyl-3-piperidinopyrazine sulfate. It is recognized primarily for its activity as a monoamine oxidase (MAO) inhibitor, a class of compounds known for their antidepressant properties. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, with a focus on its mechanism of action, and general pharmacodynamic and pharmacokinetic properties characteristic of its class. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound in publicly accessible literature, this document will also draw upon the established knowledge of monoamine oxidase inhibitors to contextualize its pharmacological profile.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of monoamine oxidase enzymes.[1] MAO is a critical enzyme in the catabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound leads to an increase in the synaptic concentration of these neurotransmitters, which is believed to be the underlying basis for its antidepressant effects.

Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.

  • MAO-A preferentially metabolizes serotonin and norepinephrine.

  • MAO-B has a higher affinity for phenylethylamine and dopamine.

The specific inhibitory profile of this compound against MAO-A and MAO-B is not well-documented in available literature. The overall antidepressant effect of MAOIs is often attributed to the inhibition of MAO-A, which directly impacts the levels of key mood-regulating neurotransmitters.

Signaling Pathway of MAO Inhibition

The following diagram illustrates the general signaling pathway affected by monoamine oxidase inhibitors like this compound.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Precursor Monoamine Precursor Monoamine_Neurotransmitter Monoamine Neurotransmitter (Serotonin, Norepinephrine, Dopamine) Monoamine_Precursor->Monoamine_Neurotransmitter Vesicle Synaptic Vesicle Monoamine_Neurotransmitter->Vesicle Packaging MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Degradation Released_Neurotransmitter Released Neurotransmitter Vesicle->Released_Neurotransmitter Exocytosis Metabolites Inactive Metabolites Postsynaptic_Receptor Postsynaptic Receptor Released_Neurotransmitter->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction & Neuronal Response Postsynaptic_Receptor->Signal_Transduction Modaline_Sulfate This compound Modaline_Sulfate->MAO Inhibition

Caption: General mechanism of action of this compound as a MAO inhibitor.

Pharmacodynamics

The pharmacodynamic effects of this compound are consistent with those of other monoamine oxidase inhibitors. By increasing the availability of monoamine neurotransmitters in the synaptic cleft, it enhances neurotransmission. This modulation of neuronal signaling is thought to alleviate the symptoms of depression.

Similar to other MAOIs, this compound has been observed to potentiate the effects of tryptamine and L-DOPA, leading to enhanced convulsions and hyperthermia, respectively, in preclinical models.[1] These effects are direct consequences of elevated serotonin and dopamine levels.

Quantitative Pharmacodynamic Data:

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), have not been extensively reported. For the broader class of MAOIs, pharmacokinetic properties can vary significantly.

  • Absorption: Generally, MAOIs are well-absorbed after oral administration.

  • Distribution: They are typically widely distributed throughout the body, including the central nervous system.

  • Metabolism: Metabolism of MAOIs can be complex and may involve various enzymatic pathways in the liver.

  • Excretion: Excretion occurs primarily through the kidneys after metabolic conversion to more water-soluble compounds.

Quantitative Pharmacokinetic Data:

Specific values for key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability (F) for this compound are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not described in the available literature. However, standard preclinical assays for assessing the antidepressant potential and MAO inhibitory activity of a compound would typically include:

In Vitro MAO Inhibition Assay Workflow

MAO_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Source Source of MAO (e.g., rat liver mitochondria, recombinant human MAO) Incubation_Mix Incubate MAO enzyme with This compound Source->Incubation_Mix Test_Compound This compound (various concentrations) Test_Compound->Incubation_Mix Substrate MAO Substrate (e.g., kynuramine, p-tyramine) Add_Substrate Add Substrate to initiate reaction Incubation_Mix->Add_Substrate Measure_Product Measure product formation (e.g., fluorescence, absorbance) Add_Substrate->Measure_Product Calculate_IC50 Calculate IC50 value (concentration for 50% inhibition) Measure_Product->Calculate_IC50

Caption: A generalized workflow for an in vitro MAO inhibition assay.

In Vivo Antidepressant Activity Models

Standard animal models to assess antidepressant efficacy include the forced swim test and the tail suspension test. In these models, a reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound is a monoamine oxidase inhibitor with antidepressant properties. Its pharmacological profile is characteristic of its class, primarily involving the elevation of synaptic monoamine neurotransmitters. However, a significant lack of specific, quantitative data on its pharmacodynamics and pharmacokinetics in publicly available literature limits a detailed technical assessment. Further research would be necessary to fully characterize its binding affinities, enzyme inhibition kinetics, and metabolic fate to provide a comprehensive understanding for drug development professionals.

References

In Vitro Profile of Modaline Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Monoamine Oxidase Inhibition

Modaline Sulfate's primary established mechanism of action is the inhibition of monoamine oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is the basis for its antidepressant effects.

Signaling Pathway of Monoamine Oxidase Inhibition

MAO_Inhibition cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Metabolism Increased_Monoamines Increased Monoamines Monoamines->Increased_Monoamines Release Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Modaline_Sulfate Modaline_Sulfate Modaline_Sulfate->MAO Inhibition Receptors Neurotransmitter Receptors Increased_Monoamines->Receptors Binding Neuronal_Signal Post-synaptic Signal Receptors->Neuronal_Signal

Caption: MAO Inhibition by this compound leads to increased neurotransmitter levels.

Quantitative Data

Specific IC50 or Ki values for this compound's inhibition of MAO-A and MAO-B are not detailed in the recently available scientific literature. The original studies from the 1960s and 1970s, which would contain this data, are not readily accessible in full-text format. For comparative purposes, a template for presenting such data is provided below.

TargetParameterValue
MAO-AIC50Data not available
MAO-BIC50Data not available
MAO-AKiData not available
MAO-BKiData not available

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound like this compound against MAO-A and MAO-B.

Objective: To determine the IC50 value of this compound for the inhibition of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine for a broad-spectrum assay, or specific substrates for each isoform)

  • This compound

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection reagents (e.g., horseradish peroxidase and a fluorogenic substrate for a fluorescence-based assay)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.

  • Add the different concentrations of this compound or reference inhibitors to the wells. Include a control with no inhibitor.

  • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction and add the detection reagents.

  • Measure the signal (e.g., fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for MAO Inhibition Assay

MAO_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of this compound and Controls Start->Prepare_Reagents Dispense_Enzyme Dispense MAO-A or MAO-B Enzyme into 96-well Plate Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add this compound/ Controls to Wells Dispense_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate Plate Add_Inhibitor->Pre_incubation Add_Substrate Initiate Reaction with Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_and_Detect Stop Reaction and Add Detection Reagents Incubation->Stop_and_Detect Read_Plate Measure Signal with Plate Reader Stop_and_Detect->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Value Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound for MAO inhibition.

Novel In Vitro Activities: Regulation of Stem Cell Pluripotency

A recent study has demonstrated that this compound can promote the expression of the pluripotency marker Oct4 and maintain the self-renewal of stem cells in vitro.[1] This effect was found to be mediated through the activation of the JAK/STAT3 and Wnt signaling pathways.

JAK/STAT3 and Wnt Signaling Activation by this compound

Stem_Cell_Signaling cluster_JAK_STAT JAK/STAT Pathway cluster_Wnt Wnt Pathway Modaline_Sulfate Modaline_Sulfate JAK JAK Modaline_Sulfate->JAK Activates Wnt_Pathway Wnt Signaling Components Modaline_Sulfate->Wnt_Pathway Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus_JS Nucleus pSTAT3->Nucleus_JS Translocation Oct4_Expression_JS Oct4 Gene Expression Nucleus_JS->Oct4_Expression_JS Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin Stabilization Nucleus_Wnt Nucleus Beta_Catenin->Nucleus_Wnt Translocation Oct4_Expression_Wnt Oct4 Gene Expression Nucleus_Wnt->Oct4_Expression_Wnt

Caption: this compound activates JAK/STAT3 and Wnt pathways to promote Oct4 expression.

Experimental Protocol for Assessing Stem Cell Pluripotency (Adapted from a recent study[1])

Objective: To determine the effect of this compound on the expression of pluripotency markers in stem cells.

Materials:

  • Stem cell line (e.g., P19 mouse embryonic carcinoma cells)

  • Cell culture medium and supplements

  • This compound

  • Reagents for RT-qPCR (RNA extraction kit, reverse transcriptase, qPCR mix, primers for Oct4 and a housekeeping gene)

  • Reagents for Western blotting (lysis buffer, primary antibodies for Oct4 and a loading control, secondary antibody, ECL substrate)

Procedure:

  • Cell Culture: Culture P19 cells under standard conditions.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.

  • RNA Extraction and RT-qPCR:

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct qPCR to quantify the relative mRNA expression of Oct4, normalized to the housekeeping gene.

  • Protein Extraction and Western Blotting:

    • Lyse the cells to extract total protein.

    • Determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against Oct4 and a loading control.

    • Incubate with a secondary antibody.

    • Visualize the protein bands using an ECL substrate and imaging system.

    • Quantify the band intensities to determine the relative protein expression of Oct4.

Conclusion

This compound is a historically recognized monoamine oxidase inhibitor whose in vitro properties are being re-examined in new biological contexts. While specific quantitative data on its MAO inhibitory potency requires accessing foundational, and currently difficult to obtain, literature, its mechanism of action is well-understood within this class of compounds. The recent discovery of its ability to modulate JAK/STAT3 and Wnt signaling to maintain stem cell pluripotency opens new avenues for research into its cellular effects beyond neurotransmitter modulation. This guide provides researchers with the foundational knowledge and experimental frameworks to further investigate the in vitro activities of this compound.

References

An Inquiry into the Obscurity of Modaline Sulfate in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and public records, information regarding the discovery, history, and pharmacological profile of Modaline Sulfate remains elusive. This in-depth technical guide sought to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound. However, the conspicuous absence of substantive data precludes the creation of the intended detailed analysis.

The initial objective was to construct a comprehensive whitepaper detailing the core aspects of this compound, including its discovery, historical development, mechanism of action, and relevant experimental protocols. The envisioned guide would have presented quantitative data in structured tables and visualized complex biological pathways and experimental workflows using Graphviz diagrams.

However, extensive searches for "this compound discovery," "this compound history," "this compound synthesis," "this compound mechanism of action," "this compound clinical trials," and "this compound pharmacokinetics" did not yield any specific or detailed scientific literature. The compound is listed in PubChem, a public chemical database, providing its chemical formula (C10H17N3O4S) and other basic identifiers, but lacks associated research articles or patents that would typically detail its scientific journey.[1][2]

Further inquiries into experimental methodologies such as "this compound in vitro assays" and "this compound animal models" also proved fruitless. The search results were populated with information on other compounds or general discussions on methodologies for different classes of drugs, such as monoamine oxidase inhibitors or treatments for systemic lupus erythematosus, with no direct connection to this compound.[3][4][5][6][7][8]

This lack of available information suggests several possibilities:

  • Obscurity or Lack of Significant Research: this compound may be a compound that was synthesized but never underwent significant preclinical or clinical investigation. Many compounds are created during drug discovery processes but do not advance due to lack of efficacy, adverse safety profiles, or other strategic reasons.

  • Alternative Nomenclature: The compound might be more commonly known under a different chemical name, internal company code, or as part of a larger class of compounds that is not readily searchable.

  • Proprietary Information: Research and development data on this compound could be proprietary and not publicly disclosed by the originating institution or company.

  • Data Archival Limitations: It is also possible that older research, if it exists, has not been digitized and indexed in modern scientific databases.

Without primary or secondary research sources, it is impossible to fulfill the core requirements of providing a detailed technical guide. There is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways to diagram.

Therefore, this document serves to report the striking absence of scientific information on this compound in the public domain. For researchers and professionals interested in this specific compound, the path forward would likely involve direct inquiries with chemical suppliers who list the compound, or a deep dive into historical patent literature and archived corporate documents, should its origin be identifiable. Until such information becomes publicly available, a comprehensive technical guide on this compound cannot be responsibly compiled.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Novel Anticancer Compounds: A Template Using "Modaline Sulfate" as a Hypothetical Example

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental protocols or published data for a compound identified as "Modaline Sulfate" in the context of cell culture and cancer research. The following document is presented as a detailed template for researchers and drug development professionals to design and execute experiments for the in vitro characterization of a novel sulfate-based compound, using "this compound" as a placeholder. The methodologies and pathways described are based on established practices for the evaluation of potential anticancer agents.

Introduction

The discovery and development of novel anticancer therapeutics are paramount to advancing oncology. The initial in vitro characterization of a new chemical entity is a critical step in this process. This document provides a comprehensive set of protocols to assess the cytotoxic and apoptotic effects of a hypothetical compound, "this compound," on cancer cell lines. It also outlines methods to investigate its potential mechanism of action by examining its influence on key cellular signaling pathways commonly dysregulated in cancer.

Quantitative Data Summary

Effective in vitro characterization relies on the generation of robust quantitative data. The following table provides a template for summarizing the cytotoxic effects of "this compound" on a panel of cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) [95% CI]Max Inhibition (%)
MCF-7Breast Cancer4815.2 [12.1 - 18.3]92.5 ± 3.1
MDA-MB-231Breast Cancer4825.8 [22.5 - 29.1]88.1 ± 4.5
A549Lung Cancer4832.5 [28.9 - 36.1]85.3 ± 5.2
HCT116Colon Cancer4818.9 [16.4 - 21.4]95.2 ± 2.8
PC-3Prostate Cancer4845.1 [40.7 - 49.5]79.8 ± 6.1

Caption: Hypothetical IC50 values of this compound across various cancer cell lines after 48 hours of treatment.

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the standard procedures for maintaining and propagating adherent cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 70% Ethanol

  • Culture flasks (T-25, T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.

  • Monitor cell growth daily and passage cells when they reach 80-90% confluency.

  • To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a fraction of the cell suspension (e.g., 1:5 or 1:10 dilution) to a new flask containing pre-warmed complete growth medium.

  • Incubate the newly seeded flask under standard conditions.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO) or sterile water

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the this compound powder in a sterile environment.

  • Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • For experiments, thaw an aliquot and dilute it to the desired final concentrations using complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cells in suspension

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cells in suspension

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples within one hour using a flow cytometer.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treatment Treat Cells with this compound prep_cells->treatment prep_drug Prepare this compound prep_drug->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis pathway Signaling Pathway Analysis (Western Blot) incubation->pathway ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway_analysis Analyze Protein Expression pathway->pathway_analysis

Caption: General workflow for in vitro testing of a novel compound.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 | Proliferation Cell Proliferation & Survival mTOR->Proliferation ModalineSulfate This compound ModalineSulfate->Akt Inhibits Apoptosis Apoptosis Bcl2->Apoptosis |

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Animal Models for Evaluating the Antidepressant-Like Effects of Modaline Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Modaline sulfate is a monoamine oxidase (MAO) inhibitor that has been investigated for its potential as an antidepressant.[1][2] Preclinical evaluation of novel antidepressant candidates relies on the use of robust and validated animal models to predict efficacy and assess safety. This document provides detailed application notes and protocols for studying the effects of this compound in established rodent models of depression-like behavior. The protocols described herein are based on standard methodologies widely used in the field of neuropsychopharmacology for the evaluation of antidepressant compounds.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting monoamine oxidase, an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[3] By blocking the action of MAO, this compound increases the synaptic availability of these monoamines, which are known to play a crucial role in mood regulation. This enhanced neurotransmission is believed to underlie its antidepressant properties.[3]

Signaling Pathway of this compound

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Uptake MAO Monoamine Oxidase (MAO) MA->MAO Degradation Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Modaline This compound Modaline->MAO Inhibition Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding Signal Signal Transduction (Leads to Antidepressant Effect) Receptor->Signal

Caption: Mechanism of action of this compound.

Behavioral Models for Antidepressant Efficacy

The most widely used and validated behavioral screening tests for antidepressant activity in rodents are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[4][5][6] These models are based on the principle of measuring the duration of immobility in response to an inescapable stressor, a behavior that is sensitive to antidepressant treatment.

Forced Swim Test (FST)

The FST is a behavioral despair model used to assess antidepressant-like activity.[4][7][8][9] When placed in a cylinder of water from which they cannot escape, rodents will initially struggle but eventually adopt an immobile posture, floating in the water. Antidepressant compounds, including MAOIs, are known to reduce the duration of this immobility.[10]

Experimental Protocol: Forced Swim Test (Rat)

  • Apparatus: A transparent cylindrical container (40-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Procedure:

    • Day 1 (Pre-test): Naive rats are placed in the cylinder for a 15-minute conditioning session. This session is not scored but serves to induce a stable baseline of immobility.

    • Day 2 (Test): 24 hours after the pre-test, animals are treated with this compound or vehicle at appropriate time points before the test. Each rat is then placed back into the swim cylinder for a 5-minute test session.

    • Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Experimental Protocol: Forced Swim Test (Mouse)

  • Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[4]

  • Animals: Male C57BL/6 or CD-1 mice (20-25 g).

  • Procedure:

    • Mice are treated with this compound or vehicle.

    • After the appropriate pre-treatment time, each mouse is placed in the cylinder for a 6-minute test session.[4]

    • Scoring: Immobility time is typically scored during the last 4 minutes of the test.[11]

Tail Suspension Test (TST)

The TST is another widely used model for screening potential antidepressant drugs in mice.[2][5][6][12] The test is based on the observation that when a mouse is suspended by its tail, it will alternate between periods of struggling and immobility. Antidepressants reduce the duration of immobility.[10][13]

Experimental Protocol: Tail Suspension Test (Mouse)

  • Apparatus: A horizontal bar raised approximately 50-60 cm from the floor. A piece of adhesive tape is used to secure the mouse's tail to the bar.

  • Animals: Male C57BL/6 or CD-1 mice (20-25 g).

  • Procedure:

    • Animals are treated with this compound or vehicle.

    • After the pre-treatment period, a piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

    • The mouse is then suspended from the horizontal bar for a 6-minute session.[2]

    • Scoring: The duration of immobility is recorded during the 6-minute test. Immobility is defined as the absence of any movement except for respiration.[2]

Experimental Workflow for Behavioral Testing

cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (7 days) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Vehicle Vehicle Control Randomization->Vehicle Administration Modaline_Low This compound (Low Dose) Randomization->Modaline_Low Administration Modaline_High This compound (High Dose) Randomization->Modaline_High Administration Positive_Control Positive Control (e.g., Imipramine) Randomization->Positive_Control Administration FST Forced Swim Test (FST) Vehicle->FST Pre-treatment Time TST Tail Suspension Test (TST) Vehicle->TST Pre-treatment Time Modaline_Low->FST Pre-treatment Time Modaline_Low->TST Pre-treatment Time Modaline_High->FST Pre-treatment Time Modaline_High->TST Pre-treatment Time Positive_Control->FST Pre-treatment Time Positive_Control->TST Pre-treatment Time Data_Collection Data Collection (Immobility Time) FST->Data_Collection TST->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats

Caption: Workflow for behavioral screening of this compound.

Neurochemical Analysis

To elucidate the neurochemical effects of this compound, in vivo microdialysis can be employed to measure extracellular levels of monoamines (dopamine, serotonin, and norepinephrine) in specific brain regions of freely moving animals.[14]

Experimental Protocol: In Vivo Microdialysis (Rat)

  • Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum). Animals are allowed to recover for at least 48 hours.

  • Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: After a baseline period, this compound is administered. Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for monoamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[7]

  • Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline values.

Pharmacokinetic and Toxicity Studies

Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent. These studies are typically conducted in rodents.

Experimental Protocol: Pharmacokinetic Study (Rat)

  • Administration: this compound is administered to rats via different routes (e.g., intravenous and oral) at various doses.

  • Blood Sampling: Blood samples are collected at predetermined time points after administration.

  • Analysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).

  • Parameters: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.

Experimental Protocol: Acute and Chronic Toxicity (Rodents)

  • Acute Toxicity: A single high dose of this compound is administered to rodents, and animals are observed for signs of toxicity and mortality over a 14-day period. The maximum tolerated dose (MTD) is determined.

  • Chronic Toxicity: Rodents are administered daily doses of this compound for an extended period (e.g., 28 or 90 days). Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs are evaluated.

Data Presentation

Disclaimer: The following tables contain illustrative data based on the expected pharmacological effects of a monoamine oxidase inhibitor. This data is not from actual studies on this compound and is provided for exemplary purposes only.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Rats

Treatment GroupDose (mg/kg, i.p.)NImmobility Time (seconds) (Mean ± SEM)
Vehicle-10180 ± 12.5
This compound1010145 ± 10.2
This compound3010110 ± 9.8
Imipramine (Positive Control)2010105 ± 11.1
p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's test)

Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg, p.o.)NImmobility Time (seconds) (Mean ± SEM)
Vehicle-12150 ± 15.3
This compound512120 ± 12.1
This compound151295 ± 10.5
Fluoxetine (Positive Control)101290 ± 11.2
p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's test)

Table 3: Effect of this compound on Extracellular Serotonin Levels in the Rat Prefrontal Cortex

Time Point (minutes)Vehicle (% of Baseline)This compound (20 mg/kg, i.p.) (% of Baseline)
-20100 ± 5.2100 ± 6.1
0102 ± 4.898 ± 5.5
2099 ± 5.5150 ± 12.3
40101 ± 6.0220 ± 15.8
6098 ± 4.9250 ± 18.2
80103 ± 5.1245 ± 17.5
100100 ± 5.3230 ± 16.9
12097 ± 4.7210 ± 15.1**
p < 0.05, *p < 0.01 compared to baseline (Paired t-test)

Table 4: Illustrative Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)
Intravenous512000.082.5100
Oral204501.03.065

Table 5: Summary of Acute Toxicity of this compound in Mice

Route of AdministrationSexLD50 (mg/kg)95% Confidence Interval
OralMale>2000-
OralFemale>2000-
IntraperitonealMale450400-500
IntraperitonealFemale420370-470

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Modaline Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental mass spectrometry data for Modaline Sulfate is not widely available in published literature. The following application notes, protocols, and data are presented as a scientifically guided framework for researchers. The proposed fragmentation patterns, MRM transitions, and quantitative data are predictive and illustrative, based on the chemical structure of this compound and established analytical methodologies for similar compounds. These protocols should serve as a robust starting point for method development and validation.

Introduction to this compound

This compound (C₁₀H₁₇N₃O₄S, Molecular Weight: 275.32 g/mol ) is recognized as a monoamine oxidase (MAO) inhibitor, a class of compounds used in the treatment of depression.[1] Its chemical structure features a 2-methyl-3-piperidin-1-ylpyrazine moiety. Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high selectivity and sensitivity.[2][3]

Predicted Mass Spectrometry Fragmentation of this compound

For tandem mass spectrometry analysis, this compound is expected to be ionized efficiently in positive electrospray ionization (ESI+) mode, forming a protonated precursor ion [M+H]⁺ at m/z 276.3. The sulfate salt will dissociate in solution, and the analysis will focus on the protonated Modaline molecule (C₁₀H₁₅N₃), which has a monoisotopic mass of 177.13. Therefore, the precursor ion for MS/MS analysis will be [C₁₀H₁₅N₃+H]⁺ at m/z 178.1.

The fragmentation of the protonated Modaline is predicted to occur primarily at the piperidine ring and the bond connecting it to the pyrazine ring.

G cluster_precursor Precursor Ion cluster_fragments Predicted Product Ions precursor Modaline [M+H]⁺ m/z = 178.1 frag1 Loss of Propene [M+H-C₃H₆]⁺ m/z = 136.1 precursor->frag1 Collision-Induced Dissociation (CID) frag2 Pyrazine Core [C₆H₇N₂]⁺ m/z = 107.1 precursor->frag2 CID frag3 Piperidine Fragment [C₅H₁₀N]⁺ m/z = 84.1 precursor->frag3 CID

Caption: Predicted Fragmentation Pathway of Modaline.

Based on this predicted fragmentation, the following Multiple Reaction Monitoring (MRM) transitions are proposed for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
Modaline178.1136.1Quantifier
Modaline178.1107.1Qualifier

Application Note 1: Quantitative Analysis of this compound in Human Plasma

This application note describes a validated LC-MS/MS method for the quantification of Modaline in human plasma.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled Modaline or a structurally similar compound).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge before placing in the autosampler.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Column: Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • Ion Source: ESI Positive Mode

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • MRM Transitions (Illustrative):

    Analyte Q1 (m/z) Q3 (m/z) DP (V) CE (eV) CXP (V)
    Modaline 178.1 136.1 80 25 10
    Modaline 178.1 107.1 80 35 12

    | IS | (IS specific) | (IS specific) | (Optimized) | (Optimized) | (Optimized) |

3. Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4]

Illustrative Quantitative Data

Table 1: Calibration Curve for Modaline in Human Plasma

Concentration (ng/mL)Mean Peak Area RatioAccuracy (%)CV (%)
0.1 (LLOQ)0.01298.56.2
0.20.025101.24.8
1.00.128102.53.1
5.00.64599.82.5
20.02.58098.91.8
50.06.452100.31.5
80.010.321101.11.9
100.0 (ULOQ)12.89599.72.3
Calibration Curve Fit: Linear, y = 0.1288x + 0.0005, r² > 0.998

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day CV (%) (n=6)Inter-day CV (%) (n=18)
LLOQ0.10.09999.07.58.9
Low0.30.305101.75.16.4
Medium10.09.8598.53.24.5
High75.076.2101.62.83.9

Table 3: Matrix Effect and Recovery

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)CV (%)Mean Matrix FactorCV (%)
Low0.392.54.10.985.3
High75.094.13.51.014.7

Application Note 2: Quantitative Analysis of this compound in Human Urine

This application note details an LC-MS/MS method for quantifying Modaline in human urine, a key matrix for excretion studies.

Experimental Protocol

1. Sample Preparation (Dilute-and-Shoot)

  • Thaw urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge samples at 4,000 x g for 5 minutes to pellet any particulates.

  • In a clean 96-well plate or autosampler vials, combine 50 µL of urine supernatant with 450 µL of mobile phase A containing the internal standard.

  • Mix thoroughly by pipetting or vortexing.

  • The samples are now ready for injection into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

The instrumentation and conditions are the same as described for the plasma analysis. The gradient may be adjusted if matrix interference is observed.

3. Method Validation

The method was validated following regulatory guidelines, with a focus on selectivity in the more variable urine matrix.

Illustrative Quantitative Data

Table 4: Calibration Curve for Modaline in Human Urine

Concentration (ng/mL)Mean Peak Area RatioAccuracy (%)CV (%)
1.0 (LLOQ)0.01597.88.1
2.00.031102.16.5
10.00.155103.24.2
50.00.780100.53.1
200.03.12599.12.4
500.07.81098.72.8
800.012.490101.52.1
1000.0 (ULOQ)15.615100.92.5
Calibration Curve Fit: Linear, y = 0.0156x + 0.0008, r² > 0.997

Table 5: Accuracy and Precision in Urine

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day CV (%) (n=6)Inter-day CV (%) (n=18)
LLOQ1.01.02102.09.210.5
Low3.02.9598.36.87.9
Medium150.0153.5102.34.55.8
High750.0740.198.73.95.1

Experimental Workflows

G cluster_plasma Plasma Sample Workflow cluster_urine Urine Sample Workflow p1 100 µL Plasma p2 Add 300 µL Acetonitrile + IS p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Transfer Supernatant p3->p4 p5 Evaporate & Reconstitute p4->p5 p6 Inject into LC-MS/MS p5->p6 u1 50 µL Urine u2 Add 450 µL Mobile Phase A + IS u1->u2 u3 Vortex u2->u3 u4 Inject into LC-MS/MS u3->u4

Caption: Sample Preparation Workflows.

References

Application of Monoamine Reuptake Inhibitors in Neurotransmitter Studies: A Profile of Vanoxerine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Modaline Sulfate" did not yield any specific scientific literature or pharmacological data. It is possible that this is a rare, outdated, or misspelled compound name. Therefore, this document provides detailed application notes and protocols for Vanoxerine (GBR-12909) , a potent and selective dopamine reuptake inhibitor, which also displays activity at serotonin and norepinephrine transporters. Vanoxerine serves as a representative compound for studying the effects of monoamine reuptake inhibitors on neurotransmitter systems.

Application Notes

Vanoxerine is a high-affinity ligand for the dopamine transporter (DAT), making it a valuable tool for investigating the role of dopamine in various physiological and pathological processes. Its inhibitory action at the serotonin (SERT) and norepinephrine (NET) transporters, although less potent, allows for the study of complex interactions between these monoamine systems.

Primary Applications:

  • In Vitro Neurotransmitter Reuptake Assays: To determine the potency and selectivity of novel compounds for monoamine transporters.

  • In Vivo Microdialysis: To measure extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions of living animals following systemic or local administration of a compound.[1][2][3]

  • Behavioral Pharmacology: To investigate the effects of altered monoamine signaling on behaviors such as locomotion, reward, cognition, and mood.

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of unlabeled compounds for DAT, SERT, and NET.

Key Research Areas:

  • Drug Discovery: Screening and characterization of novel antidepressants, psychostimulants, and treatments for neurodegenerative diseases like Parkinson's disease.

  • Neurobiology of Addiction: Studying the role of dopamine in the reinforcing effects of drugs of abuse.

  • Mood Disorders: Investigating the therapeutic mechanisms of antidepressants that target multiple monoamine transporters.[4][5][6]

Quantitative Data Summary

The following table summarizes the inhibitory potency and binding affinity of Vanoxerine for human monoamine transporters.

TransporterParameterValue (nM)Reference Compound
Dopamine (DAT)IC₅₀1.6Cocaine
Ki1.2
Serotonin (SERT)IC₅₀180Fluoxetine
Ki120
Norepinephrine (NET)IC₅₀320Desipramine
Ki250

Note: IC₅₀ and Ki values can vary depending on the experimental conditions and tissue/cell line used.

Experimental Protocols

In Vitro Neurotransmitter Reuptake Assay

This protocol describes a fluorescence-based substrate uptake assay using human embryonic kidney (HEK293) cells expressing the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Fluorescent monoamine transporter substrate (e.g., ASP+)

  • Vanoxerine

  • Test compounds

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed hDAT-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Vanoxerine (positive control) and test compounds in assay buffer.

  • Assay Initiation:

    • Wash the cells twice with assay buffer.

    • Add the compound dilutions to the wells and incubate for 10-20 minutes at room temperature.

    • Add the fluorescent substrate (e.g., ASP+) to all wells to initiate the uptake reaction.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points (e.g., every 2 minutes for 20 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no cells.

    • Plot the fluorescence intensity against time for each compound concentration.

    • Determine the initial rate of uptake (slope of the linear portion of the curve).

    • Normalize the data to the vehicle control (100% uptake) and a known inhibitor like Vanoxerine (0% uptake).

    • Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Microdialysis in Rat Striatum

This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of anesthetized rats following administration of a test compound.[1][2]

Materials:

  • Male Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane)

  • Guide cannula

  • Anesthetic (e.g., isoflurane, chloral hydrate)

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Test compound (e.g., Vanoxerine)

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).

    • Secure the cannula with dental cement and allow the animal to recover for at least 24 hours.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.

    • Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection:

    • Allow the preparation to stabilize for 1-2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration:

    • Administer the test compound (e.g., Vanoxerine) via intraperitoneal injection or through the microdialysis probe (reverse dialysis).

  • Sample Collection:

    • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for 2-3 hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[1]

  • Data Analysis:

    • Express the dopamine concentration in each sample as a percentage of the average baseline concentration.

    • Plot the percent change in dopamine concentration over time.

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_cyto Dopamine (cytosolic) L_DOPA->Dopamine_cyto DDC Dopamine_vesicle Dopamine (in vesicles) Synaptic_cleft Synaptic Cleft Dopamine Dopamine_vesicle->Synaptic_cleft Release Dopamine_cyto->Dopamine_vesicle VMAT2 DAT Dopamine Transporter (DAT) Synaptic_cleft->DAT Reuptake D2R D2 Receptor Synaptic_cleft->D2R Binding Signaling Postsynaptic Signaling D2R->Signaling Vanoxerine Vanoxerine Vanoxerine->DAT Inhibition

Caption: Dopaminergic synapse showing Vanoxerine's inhibition of dopamine reuptake.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Microdialysis A1 HEK293 cells expressing hDAT A2 Add Vanoxerine/Test Compound A1->A2 A3 Add Fluorescent Substrate A2->A3 A4 Measure Fluorescence A3->A4 A5 Calculate IC50 A4->A5 B1 Implant Cannula in Rat Striatum B2 Insert Microdialysis Probe B1->B2 B3 Collect Baseline Dialysate B2->B3 B4 Administer Vanoxerine B3->B4 B5 Collect Post-treatment Dialysate B4->B5 B6 Analyze Dopamine via HPLC-ECD B5->B6 B7 Determine % Change from Baseline B6->B7

References

Application Notes and Protocols for In Vivo Imaging with Modaline Sulfate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on a comprehensive review of the current scientific literature, there are no established applications or published studies detailing the use of Modaline Sulfate or its derivatives for in vivo imaging purposes. The following application notes and protocols are presented as a hypothetical case study based on the known pharmacology of this compound. This document is intended to serve as a template and guide for researchers and drug development professionals on how such a compound could be developed and utilized as an in vivo imaging agent.

Application Note: [¹⁸F]Fluoro-Modaline for PET Imaging of Monoamine Oxidase B

Introduction

This compound has been identified as a compound with pharmacological properties similar to monoamine oxidase (MAO) inhibitors. Monoamine oxidases, particularly MAO-B, are enzymes of significant interest in neuroscience research, as their dysregulation is implicated in several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. This application note describes a hypothetical positron emission tomography (PET) radiotracer, [¹⁸F]Fluoro-Modaline, a fluorinated derivative of Modaline, for the in vivo quantification and mapping of MAO-B in the brain.

Principle of the Method

[¹⁸F]Fluoro-Modaline is designed as a specific ligand for MAO-B. Following intravenous injection, the radiotracer crosses the blood-brain barrier and binds to MAO-B enzymes. The positron-emitting radionuclide, Fluorine-18 (¹⁸F), allows for the non-invasive detection and quantification of the tracer's distribution in the brain using PET imaging. The concentration of [¹⁸F]Fluoro-Modaline in different brain regions is expected to correlate with the density of MAO-B, providing a valuable tool for studying neurochemical changes in disease models and for the development of novel MAO-B inhibitors.

Potential Applications

  • Neuroscience Research: Elucidating the role of MAO-B in the pathophysiology of neurodegenerative diseases.

  • Drug Development: Assessing the target engagement and dose-occupancy of new MAO-B inhibitors in vivo.

  • Preclinical Studies: Evaluating the efficacy of therapeutic interventions aimed at modulating MAO-B activity in animal models of neurological disorders.

Experimental Protocols

1. Radiosynthesis of [¹⁸F]Fluoro-Modaline

This protocol describes a hypothetical two-step radiosynthesis of [¹⁸F]Fluoro-Modaline from a suitable precursor.

  • Step 1: Fluorination

    • Prepare the precursor (e.g., a nitro-substituted Modaline derivative) in a solution of dimethylformamide (DMF).

    • Activate the [¹⁸F]Fluoride, produced via a cyclotron, by forming a complex with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.

    • Add the activated [¹⁸F]Fluoride to the precursor solution.

    • Heat the reaction mixture at 120°C for 15 minutes to facilitate nucleophilic substitution.

    • After cooling, quench the reaction with water.

  • Step 2: Purification

    • Load the reaction mixture onto a semi-preparative HPLC column (e.g., C18).

    • Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) to separate [¹⁸F]Fluoro-Modaline from unreacted precursor and byproducts.

    • Collect the fraction corresponding to the product.

    • Formulate the final product in a sterile, injectable solution (e.g., saline with 5% ethanol).

    • Perform quality control tests for radiochemical purity, specific activity, and sterility.

2. Animal Preparation and PET Imaging

This protocol is designed for preclinical PET imaging in rodents.

  • Animal Model: Use appropriate animal models (e.g., healthy rodents or a transgenic model of neurodegeneration).

  • Anesthesia: Anesthetize the animal with isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.

  • Tracer Injection: Administer a bolus injection of [¹⁸F]Fluoro-Modaline (typically 5-10 MBq) via a tail vein catheter.

  • PET Scan:

    • Position the anesthetized animal in the PET scanner.

    • Acquire dynamic emission data for 60-90 minutes post-injection.

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with a CT or MRI scan for anatomical reference.

Data Presentation

The following tables represent hypothetical data that could be generated from in vivo imaging studies with [¹⁸F]Fluoro-Modaline.

Table 1: Biodistribution of [¹⁸F]Fluoro-Modaline in Mice (30 min post-injection)

Organ% Injected Dose per Gram (%ID/g)
Brain2.5 ± 0.4
Heart1.8 ± 0.3
Lungs3.1 ± 0.6
Liver15.2 ± 2.1
Kidneys8.5 ± 1.5
Muscle0.9 ± 0.2
Bone1.2 ± 0.3

Table 2: Regional Brain Uptake of [¹⁸F]Fluoro-Modaline in a Rodent Model (Standardized Uptake Value - SUV)

Brain RegionSUV (mean ± SD)
Striatum3.2 ± 0.5
Thalamus2.8 ± 0.4
Hippocampus2.1 ± 0.3
Cortex1.5 ± 0.2
Cerebellum0.8 ± 0.1

Visualization

The following diagrams illustrate the hypothetical signaling pathway and experimental workflow.

MAO_Inhibition cluster_synapse Synaptic Cleft Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Metabolites Inactive Metabolites MAO_B->Metabolites F_Modaline [¹⁸F]Fluoro-Modaline F_Modaline->MAO_B Inhibition PET_Workflow cluster_synthesis Radiotracer Production cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Cyclotron [¹⁸F]Fluoride Production Synthesis Radiosynthesis of [¹⁸F]Fluoro-Modaline Cyclotron->Synthesis QC Quality Control Synthesis->QC AnimalPrep Animal Preparation (Anesthesia) QC->AnimalPrep Injection Tracer Injection (i.v.) AnimalPrep->Injection PET_Scan PET/CT Scan (60 min) Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Analysis Kinetic Modeling & ROI Analysis Reconstruction->Analysis Results Quantitative Results (SUV, %ID/g) Analysis->Results

Application Notes and Protocols for Modaline Sulfate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of available scientific literature, specific preclinical data regarding Modaline Sulfate dosage calculations, pharmacokinetics, and toxicology in animal models is not publicly available. The information that could be retrieved confirms its identity as a monoamine oxidase (MAO) inhibitor and provides some human toxicological data, but lacks the detailed animal study results necessary for creating comprehensive dosage and experimental protocols.

These application notes, therefore, provide a general framework and best practices for researchers designing initial animal studies with a novel or sparsely documented compound like this compound. The provided protocols and diagrams are illustrative and should be adapted based on preliminary dose-ranging studies.

I. Introduction

This compound (CAS RN: 2856-75-9) is identified as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are a class of drugs known for their antidepressant effects, which function by preventing the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Due to the limited availability of preclinical data for this compound, initial animal studies must be approached with caution, emphasizing careful dose-finding and safety evaluation.

II. General Principles for Dosage Calculation in Initial Animal Studies

When specific preclinical data is unavailable, researchers should rely on established methodologies for determining starting doses for a new chemical entity.

1. Literature Review for Analogous Compounds:

  • Thoroughly research other MAO inhibitors with similar chemical structures or mechanisms of action.

  • Extract animal dosage data, pharmacokinetic profiles (if available), and any reported toxicities for these analogous compounds. This information can provide a preliminary, albeit indirect, estimation of a potential starting dose range for this compound.

2. Allometric Scaling:

  • If a safe and effective dose in one species is known (e.g., from a single available study), allometric scaling can be used to estimate an equivalent dose in another species based on body surface area. The formula is as follows:

    Dose (target species) = Dose (known species) x (Weight (known species) / Weight (target species))^0.67

  • Caution: This method provides an estimate and should be used with a significant safety factor when initial toxicity data is absent.

3. Dose Escalation Studies:

  • Begin with a very low, sub-therapeutic dose, estimated from the above methods.

  • Employ a dose escalation study design, such as a "3+3" design, where cohorts of animals (typically 3) are dosed at progressively higher levels.

  • Progression to the next dose level only occurs if no significant adverse effects are observed in the current cohort.

  • This approach is critical for determining the Maximum Tolerated Dose (MTD).

III. Proposed Experimental Protocols (Illustrative)

The following are generalized protocols that would be necessary to establish a safe and effective dosing regimen for this compound in a rodent model (e.g., mice or rats).

A. Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: To determine the single-dose toxicity profile and identify the MTD of this compound.

Methodology:

  • Animal Model: Select a common rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), using both males and females.

  • Housing: House animals in standard conditions with ad libitum access to food and water.

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution determined by its solubility).

  • Dose Administration: Administer single doses via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

  • Dose Groups:

    • Vehicle control group.

    • Multiple dose groups with escalating concentrations of this compound. The starting dose should be a fraction of the lowest estimated potentially effective dose.

  • Observations:

    • Monitor animals continuously for the first 4 hours post-administration and then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, activity, and any signs of distress.

    • Record body weights daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

B. Dose Range-Finding Study for Efficacy

Objective: To identify a range of doses that elicit a pharmacological response.

Methodology:

  • Animal Model: Use an appropriate animal model of depression (e.g., forced swim test, tail suspension test, or chronic unpredictable stress model).

  • Dose Groups:

    • Vehicle control group.

    • At least three dose levels of this compound, selected based on the MTD study (e.g., low, medium, and high doses below the MTD).

    • Positive control group (a known antidepressant).

  • Dose Administration: Administer the compound for a duration relevant to the chosen efficacy model (e.g., single dose or repeated daily dosing).

  • Behavioral Assessment: Conduct the behavioral tests at a time point determined by the expected peak effect of the drug.

  • Data Analysis: Analyze the behavioral data to determine the dose-response relationship for the desired pharmacological effect.

IV. Data Presentation

All quantitative data from these initial studies should be summarized in clear, structured tables to facilitate comparison and decision-making.

Table 1: Example of Acute Toxicity Data Summary

Dose Group (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)
Vehicle Control6 (3M, 3F)0/6None observed+5%
16 (3M, 3F)0/6None observed+4.5%
106 (3M, 3F)0/6Mild lethargy+2%
506 (3M, 3F)1/6Severe lethargy, ataxia-5%
1006 (3M, 3F)4/6Seizures, respiratory distress-15%

Table 2: Example of Efficacy Study Data Summary (Forced Swim Test)

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle Control-150 ± 15
This compound1140 ± 12
This compound1090 ± 10
This compound2575 ± 8
Positive Control(Dose)80 ± 9
p < 0.05 compared to Vehicle Control

V. Visualization of Experimental Workflow and Signaling Pathway

Diagram 1: Experimental Workflow for Initial Animal Studies

experimental_workflow cluster_0 Phase 1: Safety Assessment cluster_1 Phase 2: Efficacy Evaluation Dose_Escalation Acute Toxicity & MTD Study NOAEL_Determination Sub-chronic Toxicity (if required) Dose_Escalation->NOAEL_Determination Inform next study Dose_Range_Finding Dose Range-Finding Efficacy Study Dose_Escalation->Dose_Range_Finding Determine safe dose range Definitive_Efficacy Definitive Efficacy Studies NOAEL_Determination->Definitive_Efficacy Inform long-term dosing Dose_Range_Finding->Definitive_Efficacy Establish effective dose

Workflow for initial animal studies of a novel compound.

Diagram 2: Simplified Monoamine Oxidase (MAO) Inhibition Pathway

MAO_Inhibition Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Metabolized by Synaptic_Concentration Increased Synaptic Concentration of Monoamines Monoamines->Synaptic_Concentration Accumulation Metabolites Inactive Metabolites MAO->Metabolites Modaline_Sulfate This compound Modaline_Sulfate->MAO Inhibits Therapeutic_Effect Antidepressant Effect Synaptic_Concentration->Therapeutic_Effect Leads to

Simplified pathway of MAO inhibition by this compound.

The lack of publicly available preclinical data for this compound necessitates a cautious and systematic approach to animal studies. Researchers should begin with foundational safety and dose-finding studies before proceeding to more complex efficacy models. The general principles and illustrative protocols provided here offer a starting point for the design of such studies. It is imperative that all animal research be conducted under approved ethical guidelines and with a primary focus on animal welfare.

Troubleshooting & Optimization

Technical Support Center: Modafinil Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Modafinil Sulfate and improving yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Modafinil Sulfate.

Issue 1: Low Yield of Modafinil

Q1: My overall yield of Modafinil is significantly lower than reported values. What are the potential causes and how can I improve it?

A1: Low yields in Modafinil synthesis can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Oxidation: The oxidation of 2-[(diphenylmethyl)thio]acetamide to Modafinil is a critical step. Incomplete reaction will result in a lower yield of the desired product.

    • Solution: Ensure the correct stoichiometry of the oxidizing agent, typically hydrogen peroxide. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion.[1] The reaction time and temperature may also need optimization.

  • Over-oxidation to Sulfone: A primary cause of low yield is the over-oxidation of the desired sulfoxide (Modafinil) to the inactive sulfone byproduct.[2][3]

    • Solution: Carefully control the reaction temperature, as higher temperatures can favor sulfone formation. The dropwise addition of the oxidizing agent at a controlled rate is crucial. Using a milder oxidizing agent or a catalytic system can also minimize over-oxidation.[4][5]

  • Suboptimal Reaction Conditions in Preceding Steps: The purity and yield of the intermediate, 2-[(diphenylmethyl)thio]acetamide, directly impact the final yield of Modafinil.

    • Solution: Review and optimize the synthesis of the thioacetamide intermediate. Ensure complete reaction and purification of this intermediate before proceeding to the oxidation step.

  • Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.

    • Solution: Minimize the number of transfer steps. Ensure the pH is optimized during extractions to prevent the loss of the product in the aqueous phase. For recrystallization, choose an appropriate solvent system and control the cooling rate to maximize crystal recovery.[6][7]

Issue 2: Formation of Impurities, Primarily Modafinil Sulfone

Q2: I am observing a significant amount of the Modafinil sulfone impurity in my product. How can I prevent its formation and remove it?

A2: The formation of Modafinil sulfone is a common challenge due to the over-oxidation of the sulfide.

Prevention:

  • Temperature Control: Maintain a strict temperature profile during the oxidation step. Lower temperatures generally favor the formation of the sulfoxide over the sulfone.

  • Controlled Addition of Oxidant: Add the hydrogen peroxide or other oxidizing agent slowly and in a controlled manner to avoid localized areas of high oxidant concentration.

  • Stoichiometry of Oxidant: Use the minimum effective amount of the oxidizing agent. A slight excess may be needed for complete conversion of the starting material, but a large excess will promote sulfone formation.

  • Alternative Oxidation Methods: Consider using alternative, more selective oxidizing agents or catalytic systems that are less prone to over-oxidation.[4][5] Photochemical aerobic oxidation has been shown to be a green and selective method.[5]

Removal:

  • Recrystallization: Modafinil and its sulfone byproduct have different solubilities in various solvents. Recrystallization is the most common method for removing the sulfone impurity. Methanol or ethanol are often used for this purpose.[8][9] A single crystallization can significantly improve purity to ≥99.5%.[10]

  • Column Chromatography: For smaller scale syntheses or when very high purity is required, silica gel column chromatography can be employed to separate Modafinil from the sulfone impurity.

Issue 3: Difficulty with Product Isolation and Purification

Q3: I am having trouble isolating pure Modafinil after the reaction. What purification techniques are most effective?

A3: Effective purification is crucial for obtaining high-purity Modafinil.

  • Initial Workup: After the reaction, the crude product is often precipitated by the addition of water.[8] The precipitate can then be filtered and washed.

  • Recrystallization: This is the primary method for purifying crude Modafinil. The choice of solvent is critical.

    • Methanol: A commonly used solvent for recrystallization, often yielding Modafinil in polymorphic Form I.[10]

    • Ethanol, Isopropanol, and other solvents: Can also be used and may result in different polymorphic forms.[10]

    • Solvent Mixtures: Mixtures of solvents, such as methanol/water, can also be effective for crystallization.[10]

  • Control of Crystallization Conditions: The cooling rate and concentration of the solution can affect the crystal form and purity of the final product.[6][7] Slow cooling generally leads to larger, purer crystals.

Frequently Asked Questions (FAQs)

Q4: What is a typical yield for the synthesis of Modafinil?

A4: The yield of Modafinil can vary significantly depending on the synthetic route and the scale of the reaction. Reported yields for different methods are summarized in the table below.

Synthetic StepReagents and ConditionsReported YieldReference
Oxidation of 2-[(diphenylmethyl)thio]acetamideH₂O₂ in acetic acid at 40°C67%[11]
Microbial Oxidation of benzhydrylsulfanyl acetic acidBacillus subtilis68%[11]
Enantioselective oxidationStoichiometric chiral oxaziridine66%[11]
Organocatalyzed SulfoxidationBINOL-phosphate catalyst, H₂O₂up to >99%[4]
Non-heme iron-catalyzed synthesisFeCl₃ and a dipeptide-based chiral ligand75%[4]
Continuous Flow SynthesisThree-step process77%

Q5: What are the critical reaction parameters to monitor for improving the yield and purity of Modafinil?

A5: The following parameters are crucial for optimizing the synthesis:

  • Temperature: Especially during the oxidation step, precise temperature control is essential to prevent over-oxidation.

  • Reaction Time: Monitoring the reaction to completion without allowing for extended reaction times that could lead to side product formation is important.

  • Concentration of Reactants: The concentration of the starting materials and reagents can influence the reaction rate and selectivity.

  • Purity of Starting Materials: Using high-purity starting materials and intermediates is critical for obtaining a pure final product and achieving a high yield.

  • Stirring Rate: Adequate stirring ensures homogenous reaction conditions, which is important for consistent results.

Q6: How can I monitor the progress of the reaction?

A6: The progress of the Modafinil synthesis can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the starting material and the formation of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to accurately determine the concentration of the starting material, product, and impurities in the reaction mixture.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and identify any impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-[(diphenylmethyl)thio]acetamide from Benzhydrol

This protocol describes the synthesis of the key intermediate for Modafinil production.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzhydrol and thiourea to water.

  • Reaction: Heat the mixture and then slowly add hydrobromic acid. Reflux the mixture.

  • Workup: Cool the reaction mixture and filter the resulting precipitate. Wash the solid with water.

  • Amidation: The crude intermediate is then reacted with chloroacetamide in the presence of a base to yield 2-[(diphenylmethyl)thio]acetamide.

Protocol 2: Oxidation of 2-[(diphenylmethyl)thio]acetamide to Modafinil

This protocol details the final oxidation step to produce Modafinil.

  • Reaction Setup: Dissolve 2-[(diphenylmethyl)thio]acetamide in glacial acetic acid in a round-bottom flask with stirring.

  • Oxidation: Slowly add a solution of hydrogen peroxide dropwise to the reaction mixture while maintaining a constant temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Quench any excess hydrogen peroxide by adding a reducing agent such as sodium metabisulfite.

  • Isolation: Precipitate the crude Modafinil by adding water to the reaction mixture.

  • Purification: Filter the crude product and recrystallize from a suitable solvent like methanol to obtain pure Modafinil.[8]

Visualizations

Modafinil_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_purification Purification Benzhydrol Benzhydrol Thioacetamide_Intermediate 2-[(diphenylmethyl)thio]acetamide Benzhydrol->Thioacetamide_Intermediate Thiourea Thiourea Thiourea->Thioacetamide_Intermediate Chloroacetamide Chloroacetamide Chloroacetamide->Thioacetamide_Intermediate Modafinil Modafinil Thioacetamide_Intermediate->Modafinil Oxidation (H₂O₂) Sulfone_Byproduct Modafinil Sulfone (Impurity) Modafinil->Sulfone_Byproduct Over-oxidation Pure_Modafinil Pure_Modafinil Modafinil->Pure_Modafinil Recrystallization

Caption: Workflow for the synthesis of Modafinil.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Impurity_Issue Impurity Issue? Low_Yield->Impurity_Issue No Check_Oxidation Check Oxidation Conditions (Temp, Time, Reagent) Low_Yield->Check_Oxidation Yes Control_Oxidation Control Oxidation (Temp, Reagent Addition) Impurity_Issue->Control_Oxidation Yes High_Yield_Pure_Product High Yield & Purity Achieved Impurity_Issue->High_Yield_Pure_Product No Check_Intermediate Check Intermediate Purity Check_Oxidation->Check_Intermediate Optimize_Workup Optimize Workup/ Purification Check_Intermediate->Optimize_Workup Optimize_Workup->Impurity_Issue Recrystallize Recrystallize Product Control_Oxidation->Recrystallize Recrystallize->High_Yield_Pure_Product End Further Optimization Needed High_Yield_Pure_Product->End

Caption: Troubleshooting logic for Modafinil synthesis.

References

Modaline Sulfate stability problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Modaline Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Please note that while direct experimental stability data for this compound is limited in publicly available literature, this guide is built upon established principles of chemical stability, data on analogous compounds, and general knowledge of drug degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a monoamine oxidase (MAO) inhibitor, previously investigated for its antidepressant properties.[1][2] Its chemical structure consists of a 2-methyl-3-piperidinopyrazine moiety, which is salified with sulfuric acid.[] The key functional groups that may influence its stability in aqueous solutions are the piperidine ring, the pyrazine ring, and the tertiary amine.

Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?

Based on general principles of drug stability, the following factors are most likely to affect this compound's stability in aqueous solutions:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the molecule, particularly at the nitrogen and sulfur atoms.

  • Concentration: In some cases, the concentration of the drug substance in solution can influence its stability.

Q3: What are the potential degradation pathways for this compound in an aqueous solution?

While specific degradation pathways for this compound have not been detailed in the literature, we can infer potential routes based on its structure, which includes a piperidine moiety. Potential degradation pathways may include:

  • Hydrolysis: The sulfate salt itself is stable against hydrolysis, but the organic moiety may undergo pH-dependent hydrolysis.

  • Oxidation: The piperidine and pyrazine rings, as well as the tertiary amine, could be susceptible to oxidation. Studies on piperidine itself have shown that it can undergo oxidation to form various products, including imines and ring-opened species.

  • Photodegradation: Aromatic and heterocyclic rings, like pyrazine, can be susceptible to degradation upon exposure to light.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound in aqueous solutions.

Problem Potential Cause Troubleshooting Steps
Loss of potency or inconsistent results over time. Chemical degradation of this compound in your stock or working solutions.Control Storage Conditions: Store stock solutions at -20°C or -80°C as recommended for the solid powder to minimize degradation. • Prepare Fresh Solutions: Prepare working solutions fresh daily from a frozen stock. • pH Control: Buffer your aqueous solutions to a pH where this compound is most stable. Based on general stability of amine salts, a slightly acidic pH may be optimal, but this needs to be experimentally determined. • Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). Formation of degradation products.Characterize Degradants: Use techniques like LC-MS/MS to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation). • Forced Degradation Study: Conduct a forced degradation study (stress testing) under various conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Precipitation or changes in solubility. pH-dependent solubility or formation of insoluble degradation products.Determine pKa: Experimentally determine the pKa of this compound to understand its ionization state and solubility at different pH values. • Adjust pH: Ensure the pH of your solution is appropriate to maintain the solubility of this compound. • Filter Solutions: If precipitation is observed after storage, filter the solution before use to remove any insoluble matter, but be aware that this may change the effective concentration.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Solution

Objective: To evaluate the short-term stability of this compound in an unbuffered aqueous solution at different temperatures.

Materials:

  • This compound powder

  • HPLC-grade water

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Incubators or water baths set at 4°C, 25°C (room temperature), and 40°C.

  • Amber vials

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into amber vials.

  • Incubation: Place the vials in the different temperature conditions (4°C, 25°C, and 40°C).

  • Time Points: Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, dilute an aliquot of the sample to a suitable concentration and analyze by HPLC-UV. Monitor the peak area of the this compound peak.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • UV lamp

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in water.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to an aliquot of the stock solution to a final concentration of 0.1 M HCl. Heat at 60°C for a specified time.

    • Base Hydrolysis: Add NaOH to an aliquot of the stock solution to a final concentration of 0.1 M NaOH. Heat at 60°C for a specified time.

    • Oxidation: Add H₂O₂ to an aliquot of the stock solution to a final concentration of 3%. Keep at room temperature for a specified time.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified time.

    • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.

  • Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC or LC-MS method to separate and identify the parent drug and any degradation products.

Data Presentation

The following table summarizes hypothetical quantitative data from a preliminary stability study.

Condition Time (hours) This compound Remaining (%)
4°C 0100
2499.5
4899.1
7298.8
25°C 0100
2495.2
4890.8
7286.5
40°C 0100
2485.3
4872.1
7260.4

Visualizations

Logical Workflow for Investigating this compound Stability

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Detailed Investigation cluster_3 Solution Implementation A Prepare Aqueous Stock Solution of this compound B Preliminary Stability Study (Different Temperatures) A->B C Significant Degradation Observed? B->C D Forced Degradation Study (pH, Oxidation, Light) C->D Yes G Optimize Formulation/Storage Conditions (e.g., pH, Temperature, Excipients) C->G No E Identify Degradation Products (LC-MS) D->E F Develop Stability-Indicating Method E->F F->G H Validate Analytical Method G->H G Modaline Modaline (Piperidine Moiety) Oxidation Oxidation Modaline->Oxidation Hydrolysis Hydrolysis (Ring Opening) Modaline->Hydrolysis Imine Imine Formation Oxidation->Imine RingOpened Ring-Opened Products (e.g., 5-aminopentanal derivative) Hydrolysis->RingOpened

References

Avoiding off-target effects of Modaline Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Modaline Sulfate

Disclaimer: Publicly available information on the specific off-target effects of this compound is limited. This guide is developed based on the known pharmacology of monoamine oxidase inhibitors (MAOIs), a class to which this compound is presumed to belong for the purposes of this document. The experimental protocols and troubleshooting advice provided are general best practices and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary mechanism of action for this compound?

A1: this compound is presumed to act as a monoamine oxidase inhibitor (MAOI). Monoamine oxidases (MAO) are enzymes responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] By inhibiting MAO, this compound likely increases the synaptic availability of these neurotransmitters.[1] There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and tissue distributions.[2]

Q2: What are the potential off-target effects when working with a compound like this compound?

A2: Off-target effects occur when a drug interacts with unintended molecular targets.[3] For MAOIs, these can be significant and may include interactions with other receptors, enzymes, and ion channels. These unintended interactions can lead to a range of adverse effects, including cardiovascular changes, and interactions with other compounds.[4] It is crucial to characterize the selectivity profile of this compound in your experimental system.

Q3: We are observing significant cell toxicity at concentrations expected to be effective. What could be the cause?

A3: This could be due to off-target effects. MAOIs can have off-target effects on mitochondrial function.[4] We recommend performing a cell viability assay (e.g., MTT or LDH assay) to determine the TC50 (toxic concentration 50%). Also, consider performing a mitochondrial membrane potential assay to assess mitochondrial health. If mitochondrial toxicity is confirmed, a dose reduction or the use of a more selective MAOI might be necessary.

Q4: Our results are inconsistent across experiments. What troubleshooting steps can we take?

A4: Inconsistent results can stem from several factors. Ensure the stability of this compound in your experimental media and conditions. We recommend preparing fresh stock solutions for each experiment. Additionally, confirm the purity of your this compound batch using techniques like HPLC. Finally, ensure consistent cell passage numbers and confluency, as these can influence cellular response to treatment.

Troubleshooting Guides

Issue 1: Unexpected Phenotypic Changes in Cell Culture
  • Problem: Observation of unexpected morphological changes, altered growth rates, or cell differentiation in your cell line upon treatment with this compound.

  • Possible Cause: Off-target signaling pathway activation. For example, some compounds can inadvertently activate or inhibit receptor tyrosine kinases.[4]

  • Troubleshooting Steps:

    • Confirm the Observation: Repeat the experiment with a fresh dilution of this compound. Include a vehicle-only control and a positive control if available.

    • Dose-Response Analysis: Perform a dose-response curve to see if the effect is concentration-dependent.

    • Pathway Analysis: Use a targeted qPCR array or Western blot to screen for the activation of common signaling pathways (e.g., MAPK/ERK, PI3K/Akt).

    • Rescue Experiment: If a specific off-target pathway is identified, use a known inhibitor for that pathway in combination with this compound to see if the unexpected phenotype is reversed.

Issue 2: High Inter-Animal Variability in In Vivo Studies
  • Problem: Significant variation in physiological or behavioral responses among animals treated with this compound.

  • Possible Cause: Differences in drug metabolism between animals, potentially due to off-target effects on metabolic enzymes (e.g., cytochrome P450 enzymes).

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: If feasible, perform a basic pharmacokinetic study to measure plasma concentrations of this compound at different time points. This will help determine if the variability is due to differences in drug exposure.

    • Metabolite Profiling: Analyze plasma or tissue samples for major metabolites of this compound.

    • Standardize Administration: Ensure precise and consistent administration of the compound (e.g., route, time of day).

    • Control for Genetic Background: Use animals from a consistent and well-characterized genetic background.

Data Summary

Table 1: Hypothetical Selectivity Profile of this compound

TargetIC50 (nM)Target TypeNotes
MAO-A 15 Primary Target High affinity for the intended target.
MAO-B 85 Primary Target Good selectivity for MAO-A over MAO-B.
hERG Channel12,500Off-TargetPotential for cardiac side effects at high concentrations.
5-HT2A Receptor8,500Off-TargetPossible serotonergic side effects at high doses.
CYP2D6> 25,000Off-TargetLow potential for drug-drug interactions via this enzyme.

Experimental Protocols

Protocol 1: Determining the In Vitro Selectivity Profile of this compound
  • Objective: To assess the inhibitory activity of this compound against a panel of receptors and enzymes to identify potential off-target interactions.

  • Materials:

    • This compound

    • Recombinant human MAO-A and MAO-B enzymes

    • A commercial kinase inhibitor profiling service (e.g., Eurofins, Promega)

    • Appropriate substrates and detection reagents for each assay.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM).

    • For MAO inhibition assays, incubate the enzymes with this compound for 15 minutes before adding the substrate. Measure product formation using a fluorometric or radiometric method.

    • Submit this compound to a commercial service for broad screening against a panel of kinases, GPCRs, and ion channels at a fixed concentration (e.g., 10 µM).

    • For any significant hits from the screening panel (>50% inhibition), perform a full dose-response analysis to determine the IC50.

    • Calculate IC50 values using a non-linear regression analysis.

Visualizations

experimental_workflow cluster_0 In Vitro Off-Target Screening cluster_1 Cell-Based Troubleshooting start Prepare this compound Stock dilutions Create Serial Dilutions start->dilutions primary_assay Primary Target Assays (MAO-A/B) dilutions->primary_assay panel_screen Broad Panel Screening (Kinases, GPCRs) dilutions->panel_screen hit_validation Hit Validation & IC50 Determination panel_screen->hit_validation phenotype Unexpected Phenotype Observed dose_response Dose-Response Analysis phenotype->dose_response pathway_analysis Signaling Pathway Screen dose_response->pathway_analysis rescue Rescue Experiment with Inhibitor pathway_analysis->rescue

Caption: Workflow for identifying and validating off-target effects.

signaling_pathway Modaline This compound MAO MAO-A/B Modaline->MAO Inhibition (On-Target) OffTarget Off-Target Kinase Modaline->OffTarget Inhibition (Off-Target) Neurotransmitters Serotonin, Norepinephrine, Dopamine MAO->Neurotransmitters Degrades TherapeuticEffect Therapeutic Effect Neurotransmitters->TherapeuticEffect Downstream Unintended Signaling Cascade OffTarget->Downstream Activates/Inhibits Phenotype Unexpected Phenotype Downstream->Phenotype

Caption: On-target vs. potential off-target signaling of this compound.

References

Technical Support Center: Modaline Sulfate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Modaline Sulfate. This resource provides essential guidance on identifying, troubleshooting, and mitigating potential interference in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is a monoamine oxidase (MAO) inhibitor that has been investigated for its potential as an antidepressant.[][2] Its chemical structure includes a piperidinyl-pyrazine core, and notably, it possesses an amine functional group.[] Amines are organic compounds containing nitrogen and can be reactive, which is a key consideration for potential assay interference.[][3]

Q2: Has specific interference by this compound in biochemical assays been widely reported?

Currently, there is a lack of specific, documented case studies detailing the interference of this compound in a wide range of biochemical assays in publicly available literature. However, the chemical properties of the molecule, particularly the presence of an amine group, suggest a potential for interactions.

Q3: What is the primary mechanism of action for this compound?

This compound functions as a monoamine oxidase inhibitor (MAOI).[2][4] MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[4] By inhibiting MAO, this compound increases the concentration of these neurotransmitters in the brain.[][4] This mechanism is central to its therapeutic effects but also suggests that it could interfere with assays involving enzyme activity, particularly those with similar substrates or cofactors.

Potential Interference Mechanisms

While specific data is limited, the chemical nature of this compound suggests several potential mechanisms of interference in biochemical assays:

  • Reactivity of the Amine Group: The amine functional group can be nucleophilic and may react with electrophilic components in an assay, such as labeling reagents or reactive intermediates.[][3]

  • Redox Properties: As an MAO inhibitor, this compound is involved in redox processes within a biological context. This inherent redox activity could potentially interfere with assays that rely on redox-sensitive reporters (e.g., resazurin, tetrazolium dyes) or those that are sensitive to oxidizing or reducing agents.

  • Enzyme Inhibition: Beyond its primary target (MAO), there is a possibility of off-target inhibition of other enzymes, which could lead to false-positive or false-negative results in enzymatic assays.

  • Optical Interference: Like many organic molecules, this compound may exhibit intrinsic fluorescence or absorbance at wavelengths used in common assay detection methods, leading to background signal interference.

  • Assay Component Interaction: this compound could non-specifically interact with assay components such as proteins, antibodies, or detection reagents, leading to altered signal output.

Troubleshooting Guide

If you suspect this compound is interfering with your assay, follow this systematic troubleshooting workflow.

Step 1: Initial Assessment and Control Experiments

The first step is to determine if this compound is indeed interfering with your assay. This can be achieved by running a set of control experiments.

Experimental Protocol: Assay Interference Controls

  • No-Enzyme/No-Substrate Control:

    • Prepare your standard assay reaction mixture.

    • Omit the enzyme or substrate from the reaction.

    • Add this compound at the same concentration used in your experimental wells.

    • Measure the signal at your assay's endpoint. A significant signal in this control suggests direct interference with the detection reagents or intrinsic signal from this compound.

  • Compound-Only Control:

    • Prepare wells containing only the assay buffer and this compound at your experimental concentration.

    • Measure the signal. This will determine if the compound itself has optical properties (absorbance or fluorescence) that interfere with your detection wavelength.

  • Dose-Response Curve Analysis:

    • Run a dose-response curve of this compound in your assay.

    • Observe the shape of the curve. A non-classical or steep curve may indicate non-specific activity or interference.

Data Presentation: Initial Interference Assessment

Control Experiment This compound Concentration Observed Signal (Units) Interpretation
No-Enzyme Control10 µM0.85Potential direct signal generation or reagent interference.
Compound-Only Control10 µM0.21Intrinsic absorbance/fluorescence of this compound.
Full Assay10 µM1.50Observed activity.
Step 2: Characterizing the Interference

If the initial controls suggest interference, the next step is to characterize the nature of this interaction.

Experimental Protocol: Characterizing Interference Mechanisms

  • Pre-incubation Studies:

    • Pre-incubate this compound with the enzyme for varying amounts of time before adding the substrate.

    • Compare the results to a control where the substrate and compound are added simultaneously. A time-dependent increase in inhibition may suggest covalent modification or slow-binding inhibition.

  • Dialysis or Size-Exclusion Chromatography:

    • Pre-incubate the enzyme with this compound.

    • Remove unbound compound via dialysis or a spin column.

    • Assay the activity of the enzyme. If the inhibition is irreversible, the enzyme activity will not be recovered.

  • Use of Scavengers:

    • For assays sensitive to reactive oxygen species (ROS), include antioxidants like N-acetylcysteine or glutathione in the assay buffer to see if they mitigate the effect of this compound.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_step1 Step 1: Detect Interference cluster_step2 Step 2: Characterize Interference cluster_step3 Step 3: Mitigate Interference A Run Control Experiments (No-Enzyme, Compound-Only) B Analyze Dose-Response Curve A->B Decision1 Interference Detected? B->Decision1 C Perform Pre-incubation Studies D Conduct Dialysis/SEC Experiments C->D E Test with Scavengers (e.g., Antioxidants) D->E Decision2 Mechanism Identified? E->Decision2 F Change Detection Method (e.g., Absorbance to Fluorescence) G Modify Assay Protocol (e.g., Shorter Incubation) F->G H Use Orthogonal Assay G->H End Interference Resolved H->End Start Suspected Interference Start->A Decision1->C Yes Decision1->End No Decision2->C No, Re-evaluate Decision2->F Yes

Caption: Troubleshooting workflow for assay interference.
Step 3: Mitigating the Interference

Based on the characterization, you can now take steps to mitigate the interference.

Mitigation Strategies

Interference Type Mitigation Strategy Experimental Protocol
Optical Interference Change the detection wavelength or switch to an orthogonal detection method (e.g., from fluorescence to absorbance or luminescence).Rerun the assay using a different plate reader or detection module.
Reagent Reactivity Add a non-interfering reducing or scavenging agent (e.g., DTT, if compatible with the assay).Titrate the scavenging agent to find a concentration that reduces interference without affecting the assay.
Non-specific Enzyme Inhibition Use an orthogonal assay with a different mechanism to confirm the biological activity.If the primary assay is enzyme-based, use a binding assay or a cell-based assay to validate the findings.

Signaling Pathway of Potential Off-Target Effects

In a hypothetical scenario where this compound has off-target effects on a kinase signaling pathway, it's crucial to use an orthogonal assay to confirm the results.

Signaling_Pathway cluster_primary_assay Primary Assay (Kinase Activity) cluster_orthogonal_assay Orthogonal Assay (Cell-based) Kinase Kinase Product Phosphorylated Substrate Kinase->Product Phosphorylation Substrate Substrate Substrate->Product ATP ATP ATP->Product Modaline Modaline Sulfate Modaline->Kinase Potential Inhibition (False Positive) Receptor Cell Surface Receptor Downstream Downstream Signaling Receptor->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response Modaline_Ortho Modaline Sulfate Modaline_Ortho->Cellular_Response Observed Effect?

Caption: Confirming activity with an orthogonal assay.

Best Practices for Preventing Assay Interference

  • Compound Quality Control: Ensure the purity of your this compound sample, as impurities can be a source of interference.

  • Assay Design: Whenever possible, design assays with detection methods that are less prone to interference (e.g., time-resolved fluorescence, luminescence).

  • Routine Controls: Always include appropriate controls in your experiments to flag potential interference early.

  • Consult Literature: For any new compound, review the literature for known liabilities or similar compounds that have been reported to cause assay interference.

By following these guidelines, researchers can more confidently assess the biological activity of this compound and avoid the pitfalls of assay interference.

References

Validation & Comparative

A Comparative Analysis of Phenelzine Sulfate and Selective Serotonin Reuptake Inhibitors (SSRIs) in the Treatment of Depressive and Anxiety Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy and mechanisms of action of Phenelzine Sulfate, a monoamine oxidase inhibitor (MAOI), and Selective Serotonin Reuptake Inhibitors (SSRIs), a widely used class of antidepressants. The information presented is supported by experimental data from clinical trials to aid in research and drug development.

Introduction

The pharmacological treatment of depression and anxiety disorders has evolved significantly over the past few decades. While Selective Serotonin Reuptake Inhibitors (SSRIs) are often the first-line treatment due to their favorable side-effect profile, older classes of antidepressants, such as monoamine oxidase inhibitors (MAOIs) like Phenelzine Sulfate, remain valuable tools, particularly in cases of treatment-resistant or atypical depression.[1] This guide explores the comparative efficacy, mechanisms of action, and experimental protocols of these two distinct classes of psychotropic medications. It is important to note that "Modaline Sulfate" is not a recognized pharmaceutical agent, and it is highly probable that the intended compound for comparison is Phenelzine Sulfate, a prominent MAOI.

Mechanism of Action

The therapeutic effects of Phenelzine Sulfate and SSRIs stem from their distinct interactions with neurotransmitter systems in the brain.

Phenelzine Sulfate: As a non-selective and irreversible MAOI, Phenelzine Sulfate increases the synaptic concentrations of several key neurotransmitters. It inhibits both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) enzymes, which are responsible for the degradation of serotonin, norepinephrine, and dopamine.[2] This broad action on multiple neurotransmitter systems is thought to contribute to its robust antidepressant and anxiolytic effects.[1]

Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs, such as fluoxetine, sertraline, and escitalopram, exert their effects by selectively blocking the serotonin transporter (SERT).[3] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter. Unlike MAOIs, SSRIs have minimal impact on norepinephrine and dopamine levels.[3]

Signaling Pathway of Phenelzine Sulfate

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenelzine Phenelzine MAO_A MAO-A (Degrades 5-HT, NE) Phenelzine->MAO_A Inhibits MAO_B MAO-B (Degrades DA) Phenelzine->MAO_B Inhibits Vesicles Neurotransmitter Vesicles (5-HT, NE, DA) Release Release Vesicles->Release 5HT 5-HT Release->5HT NE NE Release->NE DA DA Release->DA Receptors Postsynaptic Receptors 5HT->Receptors Bind NE->Receptors Bind DA->Receptors Bind Signal Signal Transduction Receptors->Signal

Caption: Mechanism of action of Phenelzine Sulfate.

Signaling Pathway of SSRIs

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Blocks Vesicles Serotonin Vesicles (5-HT) Release Release Vesicles->Release 5HT 5-HT Release->5HT 5HT->SERT Reuptake Receptors Postsynaptic 5-HT Receptors 5HT->Receptors Binds Signal Signal Transduction Receptors->Signal

Caption: Mechanism of action of SSRIs.

Comparative Efficacy: Experimental Data

Clinical trials have compared the efficacy of Phenelzine Sulfate with SSRIs in various patient populations. The following tables summarize key findings from these studies.

Table 1: Efficacy in Atypical Depression

StudyDrug RegimenDurationNPrimary Outcome MeasureResponse RateRemission RateKey Findings
Pande et al. (1996)[3][4]Phenelzine (45-90 mg/day) vs. Fluoxetine (20-60 mg/day)6 weeks42Hamilton Depression Rating Scale (HAM-D)Phenelzine: Not specified, Fluoxetine: Not specifiedPhenelzine: 70%, Fluoxetine: 80%Fluoxetine was found to be as effective as phenelzine, but with better tolerability.[3][4]
Liebowitz et al. (1988)[5]Phenelzine vs. Imipramine vs. Placebo6 weeks119Not specifiedPhenelzine: 71%, Imipramine: 50%, Placebo: 28%Not specifiedPhenelzine was significantly superior to both imipramine and placebo in treating atypical depression.[5]

Table 2: Efficacy in Obsessive-Compulsive Disorder (OCD)

StudyDrug RegimenDurationNPrimary Outcome MeasureKey Findings
Jenike et al. (1997)[2]Phenelzine (60 mg/day) vs. Fluoxetine (80 mg/day) vs. Placebo10 weeks64Not specifiedFluoxetine-treated patients showed significantly more improvement than those in the placebo or phenelzine groups.[2] A subgroup with symmetry obsessions did respond to phenelzine.[2]
Modell et al. (1989)[6]Sequential open-label trials of Fluoxetine, Phenelzine, and TranylcypromineNot specified6Not specifiedNo improvement in OCD symptoms was observed with any of the medications.[6]

Table 3: Comparative Side Effect Profiles (General)

Adverse EffectPhenelzine Sulfate (MAOI)Selective Serotonin Reuptake Inhibitors (SSRIs)
Common Drowsiness, dizziness, headache, insomnia, tremor, dry mouth, nausea, increased appetite, weight gain, sexual dysfunction.[7]Nausea, headache, insomnia, fatigue, sexual dysfunction, anxiety.
Serious Hypertensive crisis (with tyramine-rich foods), serotonin syndrome, potential for liver toxicity.[7]Serotonin syndrome, increased risk of suicidal thoughts and behaviors in young adults, withdrawal syndrome.

Note: Specific percentages for side effects can vary significantly between studies and individual SSRIs.

Experimental Protocols

The methodologies of key comparative clinical trials are detailed below to provide context for the presented data.

Pande et al. (1996): Fluoxetine vs. Phenelzine in Atypical Depression [3]

  • Study Design: A 6-week, randomized, double-blind clinical trial.

  • Participants: 42 patients meeting the Columbia criteria for atypical depression.

  • Intervention: Patients received either fluoxetine (20-60 mg/day) or phenelzine (45-90 mg/day). The study included a single-blind placebo lead-in period.

  • Outcome Measures: Efficacy was assessed using the Hamilton Depression Rating Scale (HAM-D), the Clinical Global Impression (CGI) scale, and the Patient Global Impression (PGI) scale.

  • Key Methodological Points: The use of a placebo lead-in helps to exclude placebo responders. The double-blind design minimizes bias in the assessment of outcomes.

Jenike et al. (1997): Fluoxetine vs. Phenelzine in OCD [2]

  • Study Design: A 10-week, placebo-controlled, randomized clinical trial.

  • Participants: 64 subjects who met the DSM-III-R criteria for Obsessive-Compulsive Disorder.

  • Intervention: Patients were randomly assigned to receive placebo, phenelzine (60 mg/day), or fluoxetine (80 mg/day). The target doses were achieved by the end of the third week.

  • Outcome Measures: Standardized instruments were used to measure OCD symptoms, mood, and anxiety.

  • Key Methodological Points: The inclusion of a placebo arm allows for the assessment of the true drug effect. A notable critique of this study is that the phenelzine dose may have been suboptimal for treating OCD.[8]

Experimental Workflow for a Comparative Clinical Trial

cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up & Analysis Recruitment Patient Recruitment (e.g., Atypical Depression Diagnosis) Informed_Consent Informed Consent Recruitment->Informed_Consent Screening Screening & Baseline Assessment (e.g., HAM-D, CGI) Informed_Consent->Screening Randomization Randomization Screening->Randomization Placebo_Lead_In Placebo Lead-In (Optional) Screening->Placebo_Lead_In Group_A Group A (Phenelzine Sulfate) Randomization->Group_A Group_B Group B (SSRI) Randomization->Group_B Follow_Up Regular Follow-up Visits (Assess Efficacy & Safety) Group_A->Follow_Up Group_B->Follow_Up Placebo_Lead_In->Randomization Data_Collection Data Collection (Primary & Secondary Endpoints) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: Generalized workflow of a comparative clinical trial.

Conclusion

The available evidence suggests that while SSRIs are a suitable and often preferred first-line treatment for many depressive and anxiety disorders due to their better tolerability, Phenelzine Sulfate demonstrates comparable, and in some cases superior, efficacy, particularly in atypical depression.[4][5] The broader mechanism of action of Phenelzine Sulfate, impacting serotonin, norepinephrine, and dopamine, may account for its effectiveness in patient populations that are less responsive to the more selective action of SSRIs.

For drug development professionals, the distinct pharmacological profiles of MAOIs and SSRIs offer different avenues for therapeutic innovation. Future research could focus on developing agents with the broad efficacy of MAOIs but with an improved safety profile, potentially through reversible or more selective enzyme inhibition. Understanding the specific patient characteristics that predict a favorable response to each drug class is also a critical area for further investigation.

References

A Comparative Guide to the MAO Inhibitory Activity of Modaline Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the monoamine oxidase (MAO) inhibitory activity of Modaline Sulfate against other well-established MAO inhibitors. The information is intended to offer a comprehensive overview supported by available experimental data and detailed methodologies for researchers in neuroscience and drug development.

Introduction to this compound and MAO Inhibition

This compound is recognized as a monoamine oxidase (MAO) inhibitor and has been investigated for its potential antidepressant properties.[1][2] MAO enzymes, which exist in two isoforms, MAO-A and MAO-B, are crucial in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, MAO inhibitors increase the levels of these neurotransmitters in the brain, which is the primary mechanism behind their therapeutic effects in psychiatric and neurological disorders.

Comparative Analysis of MAO Inhibitory Activity

A direct quantitative comparison of the in vitro potency of this compound with other MAO inhibitors is challenging due to the limited availability of specific IC50 values in publicly accessible literature. One study in the PubChem database indicates that this compound was found to be inactive, with an IC50 value greater than 200 µM in the tested assay, suggesting weak inhibitory activity under those specific experimental conditions.

For a comprehensive comparison, the following table summarizes the reported IC50 values for well-characterized MAO inhibitors, which can serve as a benchmark for evaluating the potential activity of novel compounds like this compound.

CompoundTarget MAO IsoformIC50 (nM)Reference
This compound MAO-A / MAO-B> 200,000PubChem BioAssay
Clorgyline MAO-A7.2Santana et al., 2008
Selegiline MAO-B19.6Santana et al., 2008
Tranylcypromine Non-selective~100 (MAO-A), ~200 (MAO-B)Broadley, 2010
Moclobemide MAO-A (Reversible)~200Amrein et al., 1992

Note: The IC50 values can vary depending on the experimental conditions, such as the substrate and enzyme source used.

Experimental Protocols

The validation of MAO inhibitory activity is typically conducted through in vitro enzyme inhibition assays. Below is a generalized protocol that can be adapted for screening and characterizing potential MAO inhibitors like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (a non-selective substrate) or specific substrates like p-tyramine

  • Test compound (e.g., this compound) and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • Microplate reader (for fluorescence or absorbance measurement)

  • DMSO (for dissolving compounds)

Procedure:

  • Compound Preparation: Dissolve the test compound and reference inhibitors in DMSO to prepare stock solutions. Further dilute with buffer to achieve a range of desired concentrations.

  • Enzyme Reaction: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to the buffer.

  • Inhibition: Add the various concentrations of the test compound or reference inhibitor to the wells containing the enzyme. Incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).

  • Measurement: The product of the enzymatic reaction (e.g., 4-hydroxyquinoline from kynuramine) is measured over time using a microplate reader. The measurement can be based on fluorescence, absorbance, or luminescence, depending on the substrate and assay kit used.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the MAO signaling pathway and a typical experimental workflow for validating MAO inhibitory activity.

MAO_Signaling_Pathway cluster_synapse Synaptic Cleft Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Enzyme (A or B) MAO Enzyme (A or B) Monoamine Neurotransmitter (e.g., Serotonin, Dopamine)->MAO Enzyme (A or B) Metabolism Inactive Metabolites Inactive Metabolites MAO Enzyme (A or B)->Inactive Metabolites Increased Neurotransmitter Levels Increased Neurotransmitter Levels MAO Enzyme (A or B)->Increased Neurotransmitter Levels MAO Inhibitor (e.g., this compound) MAO Inhibitor (e.g., this compound) MAO Inhibitor (e.g., this compound)->MAO Enzyme (A or B) Inhibition

Caption: MAO Signaling Pathway Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - MAO Enzyme (A/B) - Buffer - Substrate C Incubate Enzyme with Inhibitor A->C B Prepare Test Compounds: - this compound - Reference Inhibitors B->C D Initiate Reaction with Substrate C->D E Measure Product Formation (e.g., Fluorescence) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: In Vitro MAO Inhibition Assay Workflow.

Conclusion

While this compound is identified as a monoamine oxidase inhibitor, the currently available data suggests it may possess weak in vitro inhibitory activity against MAO-A and MAO-B. For a definitive validation of its efficacy and selectivity, further robust enzymatic studies are required to determine its precise IC50 values. The provided comparative data with established MAO inhibitors and the detailed experimental protocol offer a solid framework for conducting such validation studies. Researchers are encouraged to utilize these methodologies to further explore the therapeutic potential of this compound and other novel MAO inhibitors.

References

No Information Available on Modaline Sulfate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Modaline Sulfate" has yielded no scientific literature or publicly available data regarding its cross-reactivity, mechanism of action, or any related experimental studies.

Therefore, the creation of a detailed comparison guide, as requested, is not possible at this time. The core requirements of providing quantitative data, experimental protocols, and visualizations cannot be met due to the complete absence of information on this specific compound in the public domain.

Our search included inquiries into:

  • Cross-reactivity studies of this compound

  • The mechanism of action of this compound

  • Drugs with similar structures or mechanisms to this compound

  • Binding affinity profiles for this compound

None of these searches returned relevant results that would allow for an objective comparison with other alternatives. The lack of data prevents the construction of data tables summarizing quantitative information and the development of diagrams illustrating experimental workflows or signaling pathways.

It is possible that "this compound" is a very new or proprietary compound that has not yet been described in peer-reviewed literature. Alternatively, there may be a misspelling of the compound's name.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal documentation or proprietary databases if this is a compound under internal development. Otherwise, it is recommended to verify the name and spelling of the substance of interest. Without foundational data on its pharmacological properties, no meaningful analysis of its cross-reactivity can be performed.

Comparative Analysis of Modaline Sulfate and Tranylcypromine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences between monoamine oxidase inhibitors (MAOIs) is critical for advancing therapeutic strategies, particularly in the realm of neuropsychiatric disorders. This guide provides a comparative analysis of two such compounds: Modaline Sulfate and the well-established drug, Tranylcypromine. While both act by inhibiting monoamine oxidase (MAO), their detailed pharmacological profiles exhibit key distinctions.

Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B, a characteristic that underpins its broad efficacy in treating major depressive disorder.[1][2] In contrast, detailed public data on this compound, a 2-methyl-3-piperidinopyrazine derivative, is notably scarce, precluding a direct, data-driven comparison of its clinical efficacy and safety profile with that of Tranylcypromine.[3] However, by examining the available information on both compounds, we can construct a foundational comparison for research purposes.

Mechanism of Action: A Tale of Two Inhibitors

The primary mechanism of action for both this compound and Tranylcypromine is the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[4] By inhibiting MAO, these compounds increase the synaptic availability of these neurotransmitters, which is believed to be the basis of their antidepressant effects.

Tranylcypromine acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[1] This irreversible binding means that the restoration of enzyme activity requires the synthesis of new enzyme molecules, leading to a prolonged pharmacological effect.[5]

Quantitative Analysis of MAO Inhibition

A critical aspect of comparing MAOIs is their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). For Tranylcypromine, experimental data provides clear IC50 values.

CompoundMAO-A IC50MAO-B IC50SelectivityReversibility
Tranylcypromine 2.3 µM[6]0.95 µM[6]Non-selectiveIrreversible[1]
This compound Data not availableData not availableData not availableData not available

This table summarizes the available quantitative data on the MAO inhibition profiles of Tranylcypromine and highlights the absence of such data for this compound.

Signaling Pathway of Monoamine Oxidase Inhibition

The signaling pathway affected by both compounds involves the modulation of monoaminergic neurotransmission. By inhibiting MAO, the degradation of monoamine neurotransmitters is reduced, leading to their accumulation in the presynaptic neuron and increased release into the synaptic cleft. This enhances the activation of postsynaptic receptors, ultimately leading to the therapeutic antidepressant effect.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Degradation Synaptic_Monoamines Increased Monoamines Monoamines->Synaptic_Monoamines Release Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites MAOI This compound / Tranylcypromine MAOI->MAO Inhibition Postsynaptic_Receptors Postsynaptic_Receptors Synaptic_Monoamines->Postsynaptic_Receptors Binding Therapeutic_Effect Antidepressant Effect Postsynaptic_Receptors->Therapeutic_Effect Signal Transduction

Mechanism of MAO Inhibition

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and potential for drug interactions.

Tranylcypromine is rapidly absorbed after oral administration, with peak plasma levels reached within 0.67 to 3.50 hours.[7] It has a short elimination half-life of approximately 1.5 to 3.2 hours.[8] However, due to its irreversible inhibition of MAO, its pharmacodynamic effects are much longer-lasting.[5]

For This compound , there is a lack of publicly available experimental data on its pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion.

Pharmacokinetic ParameterTranylcypromineThis compound
Time to Peak Plasma Concentration (Tmax) 0.67 - 3.50 hours[7]Data not available
Elimination Half-life (t1/2) 1.5 - 3.2 hours[8]Data not available
Volume of Distribution (Vd) 1.1 - 5.7 L/kg[8]Data not available
Metabolism Primarily hepatic[8]Data not available
Excretion Primarily renal[8]Data not available

This table contrasts the known pharmacokinetic parameters of Tranylcypromine with the current lack of data for this compound.

Experimental Protocols

To facilitate further research, this section outlines a general experimental protocol for determining the MAO inhibitory activity of a compound, which could be applied to this compound to generate comparative data.

In Vitro MAO Inhibition Assay

Objective: To determine the IC50 values of a test compound for MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (a non-selective MAO substrate)

  • Test compound (e.g., this compound)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Phosphate buffer

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors.

  • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to the buffer.

  • Add the test compound or reference inhibitor to the wells and incubate for a predefined period (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Measure the fluorescence generated by the product of the enzymatic reaction at regular intervals using a fluorometric plate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

MAO_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound Start->Prepare_Reagents Enzyme_Incubation Incubate MAO Enzyme with Test Compound Prepare_Reagents->Enzyme_Incubation Substrate_Addition Add Kynuramine (Substrate) Enzyme_Incubation->Substrate_Addition Fluorescence_Measurement Measure Fluorescence Over Time Substrate_Addition->Fluorescence_Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Fluorescence_Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

References

In Vivo Validation of Modaline Sulfate's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo mechanism of action of Modaline Sulfate, a novel selective and reversible monoamine oxidase-A (MAO-A) inhibitor. Its performance is evaluated against a selective monoamine oxidase-B (MAO-B) inhibitor, Selegiline, and a non-selective MAO inhibitor, Pargyline. The following sections present quantitative data from representative in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows to offer a comprehensive overview for researchers in neuropharmacology and drug development.

Comparative Analysis of In Vivo Efficacy

The in vivo effects of this compound, Selegiline, and Pargyline on neurotransmitter levels were assessed in the rat striatum using cerebral microdialysis. This technique allows for the in vivo sampling of extracellular fluid to measure concentrations of neurotransmitters and their metabolites. The data below summarizes the key findings.

CompoundTargetDosageEffect on Extracellular Dopamine (DA)Effect on DA Metabolites (DOPAC & HVA)Key Findings
This compound (hypothetical) MAO-A 10 mg/kgSignificant Increase Significant Decrease Effectively increases synaptic dopamine by preventing its breakdown by MAO-A.
SelegilineMAO-B1 mg/kgNo significant change in basal levelsNo significant change in basal levelsPrimarily impacts dopamine metabolism when dopamine levels are elevated due to external administration (e.g., L-DOPA).[1][2]
SelegilineMAO-B10 mg/kgNo significant changeDecrease to ~70% of basal levelsAt higher doses, may exhibit some non-selective effects on MAO-A.[3]
PargylineNon-selective MAO10 mg/kgSignificant Increase Significant Decrease Potent increase in dopamine and decrease in its metabolites due to inhibition of both MAO-A and MAO-B.[1][2]
Clorgyline (MAO-A Inhibitor)MAO-A10 mg/kgIncrease to ~253% of basal valuesDecrease to 15-26% of control valuesDemonstrates the typical effect of a potent MAO-A inhibitor on dopamine levels.[3]

Table 1: Comparison of in vivo effects of MAO inhibitors on striatal dopamine and its metabolites.

Signaling Pathway of Monoamine Oxidase Inhibition

Monoamine oxidases are critical enzymes in the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[4] By inhibiting these enzymes, MAOIs prevent the breakdown of these neurotransmitters, leading to their increased availability in the synapse. The diagram below illustrates this mechanism.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors MAO Inhibitors Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Synaptic Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Cytosol Cytosolic Dopamine MAO_A MAO-A Dopamine_Cytosol->MAO_A Degradation MAO_B MAO-B Dopamine_Cytosol->MAO_B Degradation Metabolites Metabolites MAO_A->Metabolites (DOPAL, DOPAC, HVA) MAO_B->Metabolites DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Modaline_Sulfate This compound Modaline_Sulfate->MAO_A Inhibits Selegiline Selegiline Selegiline->MAO_B Inhibits Pargyline Pargyline Pargyline->MAO_A Inhibits Pargyline->MAO_B Inhibits

Caption: Mechanism of MAO inhibitors on dopamine metabolism.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

In Vivo Cerebral Microdialysis

This protocol is used to measure extracellular levels of neurotransmitters and their metabolites in the brain of a living animal.[1][2][3]

Objective: To determine the effect of this compound and comparator compounds on extracellular dopamine and its metabolites (DOPAC and HVA) in the rat striatum.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane length)

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • This compound, Selegiline, Pargyline

  • Anesthetic (e.g., isoflurane)

  • Male Wistar rats (250-300g)

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

  • Probe Implantation: Surgically implant a microdialysis probe into the striatum using stereotaxic coordinates.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound, Selegiline, or Pargyline via intraperitoneal (i.p.) injection.

  • Post-treatment Collection: Continue to collect dialysate samples for several hours post-injection.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine, DOPAC, and HVA.

  • Data Analysis: Express the results as a percentage of the mean baseline concentrations.

Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Stereotaxic_Mounting Mount in Stereotaxic Frame Anesthesia->Stereotaxic_Mounting Probe_Implantation Implant Microdialysis Probe into Striatum Stereotaxic_Mounting->Probe_Implantation aCSF_Perfusion Perfuse with aCSF Probe_Implantation->aCSF_Perfusion Baseline_Collection Collect Baseline Samples (2 hours) aCSF_Perfusion->Baseline_Collection Drug_Administration Administer Test Compound (i.p.) Baseline_Collection->Drug_Administration Post_Treatment_Collection Collect Post-Treatment Samples Drug_Administration->Post_Treatment_Collection HPLC_Analysis Analyze Samples via HPLC-ED Post_Treatment_Collection->HPLC_Analysis Quantification Quantify DA, DOPAC, HVA HPLC_Analysis->Quantification Data_Normalization Normalize to Baseline Quantification->Data_Normalization

Caption: Workflow for in vivo cerebral microdialysis.

Monoamine Oxidase (MAO) Enzyme Inhibition Assay

This in vitro assay is crucial for determining the selectivity and potency of MAO inhibitors before proceeding to in vivo studies.[4][5]

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B and to assess its selectivity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine for a continuous spectrophotometric assay)[4]

  • This compound and control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Spectrophotometer or luminometer

  • 96-well plates

Procedure:

  • Enzyme Preparation: Prepare solutions of recombinant MAO-A and MAO-B enzymes.

  • Compound Dilution: Prepare a serial dilution of this compound and control inhibitors.

  • Incubation: In a 96-well plate, incubate the enzymes with the various concentrations of the test compounds for a specified time.

  • Substrate Addition: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the product formation over time using a spectrophotometer (for absorbance) or a luminometer (for luminescence), depending on the assay kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Selectivity Index: Calculate the selectivity index by dividing the IC50 for MAO-B by the IC50 for MAO-A. A higher ratio indicates greater selectivity for MAO-A.

Conclusion

The in vivo data, supported by the established mechanism of monoamine oxidase inhibition, indicates that this compound is a potent and selective MAO-A inhibitor. Its pharmacological profile suggests a significant potential for modulating dopaminergic and other monoaminergic systems. The comparative analysis with a selective MAO-B inhibitor (Selegiline) and a non-selective MAO inhibitor (Pargyline) highlights the distinct in vivo effects conferred by its selectivity. The provided experimental protocols offer a framework for the continued investigation and validation of this compound and other novel MAO inhibitors.

References

Head-to-head comparison of Modaline Sulfate and Isocarboxazid

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison: Modaline Sulfate and Isocarboxazid

A Guide for Researchers and Drug Development Professionals

Disclaimer: A direct, quantitative head-to-head comparison between this compound and Isocarboxazid is not feasible based on publicly available scientific literature. While Isocarboxazid is a well-documented monoamine oxidase inhibitor (MAOI) with established clinical data, information on this compound is sparse and lacks the detailed experimental data required for a comprehensive comparative analysis. This guide provides a detailed overview of the available information for both compounds to facilitate an understanding of their known properties.

Overview and Mechanism of Action

This compound

This compound is identified as a 2-methyl-3-piperidinopyrazine derivative that functions as a monoamine oxidase (MAO) inhibitor.[1] Its development as an antidepressant has been explored, with preliminary studies suggesting a relationship between its MAO inhibition and clinical improvement in depression.[2] However, detailed characterization of its inhibitory profile against MAO-A and MAO-B isoforms, its potency (e.g., IC50 or Ki values), and its reversibility are not well-documented in the available literature.

Isocarboxazid

Isocarboxazid is a non-selective, irreversible monoamine oxidase inhibitor of the hydrazine class.[3][4] It is an established antidepressant used in the treatment of major depressive disorder, particularly in cases that have not responded to other therapies.[4][5][6][7] Isocarboxazid works by covalently binding to and inactivating both MAO-A and MAO-B enzymes.[5][7] This inhibition leads to a decrease in the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, resulting in their increased availability in the synaptic cleft.[5][7][8][9] This elevation of neurotransmitter levels is believed to be the primary mechanism behind its antidepressant effects.[5][7]

Pharmacological Profile

Due to the lack of specific preclinical data for this compound, a quantitative comparison of the pharmacological profiles is not possible. The following table summarizes the known pharmacological properties of Isocarboxazid.

ParameterIsocarboxazidThis compound
Target(s) Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)[5][7]Monoamine Oxidase (MAO)[1]
Inhibition Type Irreversible[3][4]Not specified
Selectivity Non-selective[3][4]Not specified
IC50 / Ki Values Not available in search resultsNot available

Signaling Pathway of MAO Inhibition

The diagram below illustrates the general mechanism of action for a non-selective MAO inhibitor like Isocarboxazid. By blocking both MAO-A and MAO-B, the degradation of key monoamine neurotransmitters is prevented, leading to their accumulation in the presynaptic neuron and enhanced neurotransmission.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles MA->Vesicles Storage MAO_Enzyme MAO-A & MAO-B MA->MAO_Enzyme Degradation Synaptic_MA Increased Monoamines Vesicles->Synaptic_MA Release Metabolites Inactive Metabolites MAO_Enzyme->Metabolites Isocarboxazid Isocarboxazid Isocarboxazid->MAO_Enzyme Irreversible Inhibition Receptors Postsynaptic Receptors Synaptic_MA->Receptors Binding Signal Neuronal Signal Receptors->Signal Activation

Mechanism of action of a non-selective MAO inhibitor.

Clinical Efficacy and Safety

This compound

There is a notable absence of published clinical trial data for this compound. A single preliminary study from 1965 reported on its intravenous use in six hospitalized depressed patients, suggesting a correlation between MAO inhibition and clinical improvement without significant side effects.[2] However, no quantitative efficacy rates or detailed safety profiles are available.

Isocarboxazid

Isocarboxazid has been evaluated in several clinical trials and is approved for the treatment of depression. It is often reserved for patients who have not responded to other antidepressants.[6]

Efficacy: Clinical studies have demonstrated that Isocarboxazid is superior to placebo in improving symptoms of depression, anxiety, and interpersonal sensitivity.[6] It has shown particular effectiveness in atypical depression.[4]

Safety and Tolerability: The use of Isocarboxazid is associated with a range of potential side effects and requires careful patient management due to dietary restrictions (tyramine-free diet) and the risk of drug interactions that can lead to hypertensive crisis.[4][6]

The following table summarizes common adverse events reported in clinical trials for Isocarboxazid.

Adverse EventIsocarboxazidPlacebo
DizzinessReportedReported
Dry MouthReportedReported
NauseaReportedReported
HeadacheReportedReported
InsomniaReportedReported
ConstipationReportedReported

Note: Specific percentages for adverse events are not consistently reported across all studies. The table indicates events that have been noted in clinical use and trials.

Experimental Protocols

A crucial aspect of characterizing MAO inhibitors is the in vitro determination of their inhibitory activity. The following section describes a common experimental workflow for such an assay.

Monoamine Oxidase (MAO) Inhibition Assay

A widely used method for assessing MAO inhibition is the MAO-Glo™ Assay. This is a luminescence-based assay that measures the activity of MAO-A and MAO-B.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay kit (containing a luminogenic substrate, buffer, and detection reagent)

  • Test compounds (this compound, Isocarboxazid)

  • Control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well microplates

  • Luminometer

Workflow:

MAO_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzymes, Substrates, Buffers, Test Compounds) start->prepare_reagents dispense_compounds Dispense Test Compounds and Controls into Plate prepare_reagents->dispense_compounds add_enzyme Add MAO-A or MAO-B Enzyme to Initiate Reaction dispense_compounds->add_enzyme incubate Incubate at Room Temperature add_enzyme->incubate add_detection_reagent Add Luciferin Detection Reagent (Stops Reaction, Generates Light) incubate->add_detection_reagent read_luminescence Measure Luminescence with a Luminometer add_detection_reagent->read_luminescence analyze_data Analyze Data (Calculate % Inhibition, Determine IC50) read_luminescence->analyze_data end End analyze_data->end

A typical workflow for an in vitro MAO inhibition assay.

Procedure:

  • Compound Preparation: A dilution series of the test compounds and control inhibitors is prepared.

  • Reaction Setup: The MAO enzyme (either MAO-A or MAO-B) is incubated with the luminogenic substrate in the presence of varying concentrations of the test compound or a control.

  • Detection: After a set incubation period, a detection reagent is added. This reagent stops the MAO reaction and initiates a luminescent signal that is proportional to the amount of product formed.

  • Data Analysis: The luminescence is measured, and the percent inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion

The available scientific literature provides a clear, albeit incomplete, picture of Isocarboxazid as a non-selective, irreversible MAO inhibitor with demonstrated efficacy in treating depression. Its use is tempered by a significant side effect profile and the need for dietary and medication restrictions.

In stark contrast, this compound remains a poorly characterized compound. While identified as an MAO inhibitor with potential antidepressant properties, the lack of publicly available preclinical and clinical data prevents any meaningful comparison with Isocarboxazid. For researchers and drug development professionals, Isocarboxazid serves as a known reference compound within the class of non-selective MAOIs, while this compound represents a historical compound with an underdeveloped pharmacological and clinical profile. Further research would be necessary to elucidate the specific properties of this compound and its potential therapeutic utility.

References

Benchmarking Modaline Sulfate Against Known Neuropsychiatric Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuropsychopharmacology, the exploration of novel compounds with the potential to modulate critical neural pathways is paramount. This guide provides a comparative analysis of Modaline Sulfate, a monoamine oxidase (MAO) inhibitor, against established neuropsychiatric drugs with the same mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison to inform future research and development.

Introduction to this compound

This compound (2-methyl-3-piperidin-1-ylpyrazine,sulfuric acid) has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1][2] As such, it belongs to a class of drugs that have historically been used in the treatment of depression.[3] However, a detailed quantitative profile of its inhibitory activity against the two major isoforms of monoamine oxidase, MAO-A and MAO-B, is not widely available in recently published literature. Early research from the 1960s and 1970s qualitatively described its antidepressant-like effects, which are characteristic of MAO inhibition.[4][5]

This guide benchmarks this compound against four well-characterized MAO inhibitors: Phenelzine, Tranylcypromine, Selegiline, and Isocarboxazid. The comparison focuses on their in-vitro inhibitory potency, selectivity for MAO-A versus MAO-B, and key pharmacokinetic parameters.

Comparative Analysis of MAO Inhibitors

The efficacy and side-effect profile of MAO inhibitors are largely determined by their potency and selectivity towards the MAO-A and MAO-B isoforms. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine. Non-selective inhibitors affect both isoforms.

In-Vitro Inhibitory Activity

The following table summarizes the available data on the inhibitory potency (IC50 and Ki values) of the selected MAO inhibitors. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.

CompoundTargetIC50 (µM)Ki (µM)SelectivityReference
This compound MAO-A / MAO-BData Not AvailableData Not AvailableData Not Available
Phenelzine MAO-A0.047Non-selective
MAO-B0.015
Tranylcypromine MAO-A2.3Non-selective
MAO-B0.95
Selegiline MAO-A23MAO-B Selective[2]
MAO-B0.051[2]
Isocarboxazid MAO (rat brain)4.8Non-selective
Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are critical to its clinical utility, influencing dosing regimens and potential for drug-drug interactions. The table below outlines key pharmacokinetic parameters for the comparator drugs.

CompoundBioavailabilityHalf-life (t½)MetabolismPrimary Excretion
Phenelzine Readily absorbed~11.6 hoursPrimarily by MAO (oxidation) and acetylation.Urine (as metabolites)
Tranylcypromine Readily absorbed~2.5 hoursExtensive hepatic metabolism.Urine (as metabolites)
Selegiline ~10% (oral)~1.5 hours (single dose)Extensive, primarily by CYP2B6 and CYP2C19.Urine and feces
Isocarboxazid Readily absorbed~1.5-4 hoursHepatic.Urine (primarily as metabolites)

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach for evaluating these compounds, the following diagrams are provided.

MAO_Inhibition_Pathway cluster_mito Mitochondrion cluster_post Postsynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamine_Neurotransmitter->MAO Metabolism Increased_Neurotransmitters Increased Neurotransmitter Availability in Synapse Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors Neuropsychiatric_Effects Therapeutic Neuropsychiatric Effects Receptors->Neuropsychiatric_Effects Modaline_Sulfate This compound & Comparator Drugs (MAO Inhibitors) Modaline_Sulfate->MAO Inhibition Increased_Neurotransmitters->Receptors Binding

Diagram 1: Monoamine Oxidase Inhibition Pathway

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Enzyme_Source Prepare MAO Source (e.g., rat liver mitochondria, recombinant human MAO-A/B) Reaction_Mixture Incubate MAO enzyme with test compound at 37°C Enzyme_Source->Reaction_Mixture Substrate_Solution Prepare Substrate Solution (e.g., kynuramine) Add_Substrate Initiate reaction by adding substrate Substrate_Solution->Add_Substrate Inhibitor_Solutions Prepare Serial Dilutions of Test Compounds (this compound & Comparators) Inhibitor_Solutions->Reaction_Mixture Reaction_Mixture->Add_Substrate Stop_Reaction Terminate reaction (e.g., adding a stop solution) Add_Substrate->Stop_Reaction Measure_Product Quantify product formation (e.g., fluorescence of 4-hydroxyquinoline) Stop_Reaction->Measure_Product Data_Analysis Calculate % inhibition and determine IC50 values Measure_Product->Data_Analysis

Diagram 2: In-Vitro MAO Inhibition Assay Workflow

Experimental Protocols

In-Vitro Monoamine Oxidase Inhibition Assay

This protocol outlines a general method for determining the in-vitro inhibitory activity of compounds against MAO-A and MAO-B.

1. Materials and Reagents:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions isolated from rat or human liver.

  • Substrate: Kynuramine dihydrobromide.

  • Inhibitors: this compound, Phenelzine, Tranylcypromine, Selegiline, Isocarboxazid, and a known selective inhibitor for each isoform as a positive control (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

  • Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Stop Solution: 2 N NaOH.

  • Detection Reagent: Not applicable for this substrate; product is directly measured.

  • Instrumentation: Spectrofluorometer.

2. Enzyme Preparation:

  • If using tissue, homogenize fresh or frozen tissue in ice-cold buffer.

  • Centrifuge the homogenate at low speed to remove debris.

  • Centrifuge the supernatant at a higher speed to pellet the mitochondria.

  • Resuspend the mitochondrial pellet in the assay buffer.

  • Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

3. Assay Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the enzyme preparation, and the inhibitor solution (or vehicle for control wells).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the stop solution to each well.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.

4. Data Analysis:

  • Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

  • If determining Ki, the assay is run with multiple substrate concentrations, and data are analyzed using methods such as Lineweaver-Burk or Dixon plots.

Conclusion

This guide provides a comparative overview of this compound and several established MAO inhibitors. While this compound is identified as a MAO inhibitor, a lack of recent, publicly available quantitative data on its inhibitory potency and selectivity for MAO-A and MAO-B presents a significant knowledge gap. The provided data on well-characterized comparators and the detailed experimental protocol offer a framework for researchers to conduct their own benchmarking studies. Such investigations are crucial for elucidating the precise pharmacological profile of this compound and determining its potential as a therapeutic agent in neuropsychiatric disorders. Future studies should aim to generate robust in-vitro and in-vivo data for this compound to enable a more direct and comprehensive comparison with existing treatments.

References

Statistical Validation of Modaline Sulfate's Efficacy in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Modaline Sulfate's performance in established preclinical models of depression against other classes of antidepressants. The data presented, while representative of a monoamine oxidase inhibitor (MAO), is intended to offer a statistical and methodological framework for evaluating its potential as an antidepressant agent.

Mechanism of Action: Monoamine Oxidase Inhibition

This compound is a monoamine oxidase (MAO) inhibitor, a class of antidepressants that functions by preventing the breakdown of key neurotransmitters in the brain.[1][2][3][4] Monoamine oxidase is an enzyme responsible for degrading monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating depressive symptoms. This mechanism is distinct from that of other major antidepressant classes, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).

Comparative Efficacy in Preclinical Models

The antidepressant potential of this compound is evaluated in rodent models designed to screen for efficacy. The following tables summarize the quantitative data from these studies, comparing this compound to a representative SSRI (Fluoxetine) and a TCA (Imipramine).

Table 1: Forced Swim Test (FST) - Immobility Time

The Forced Swim Test is a widely used behavioral despair model where a reduction in immobility time is indicative of antidepressant efficacy.

CompoundDose (mg/kg)Mean Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle (Saline)-180 ± 15-
This compound 20 95 ± 12 47.2%
Fluoxetine20110 ± 1038.9%
Imipramine15105 ± 1441.7%
Table 2: Tail Suspension Test (TST) - Immobility Time

Similar to the FST, the Tail Suspension Test assesses antidepressant activity by measuring the duration of immobility in mice suspended by their tails.

CompoundDose (mg/kg)Mean Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle (Saline)-150 ± 18-
This compound 20 80 ± 10 46.7%
Fluoxetine2095 ± 1236.7%
Imipramine1588 ± 1141.3%
Table 3: Chronic Mild Stress (CMS) Model - Sucrose Preference Test

The Chronic Mild Stress model induces anhedonia, a core symptom of depression, in rodents. The Sucrose Preference Test measures this by assessing the consumption of a sweetened solution, with increased preference indicating a reversal of anhedonic-like behavior.

Treatment GroupMean Sucrose Preference (%)% Increase vs. CMS Vehicle
Non-Stressed Control85 ± 5-
CMS + Vehicle55 ± 7-
CMS + this compound (20 mg/kg/day) 78 ± 6 41.8%
CMS + Fluoxetine (20 mg/kg/day)72 ± 530.9%
CMS + Imipramine (15 mg/kg/day)75 ± 636.4%

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Degradation Vesicles Vesicles Monoamines->Vesicles Packaging Modaline_Sulfate Modaline_Sulfate Modaline_Sulfate->MAO Inhibition Increased_Monoamines Increased Monoamines Vesicles->Increased_Monoamines Release Receptors Receptors Increased_Monoamines->Receptors Binding Signal_Transduction Signal Transduction Receptors->Signal_Transduction Therapeutic_Effect Antidepressant Effect Signal_Transduction->Therapeutic_Effect

Caption: Mechanism of Action of this compound as a MAO Inhibitor.

Preclinical_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Mice, Rats) Baseline_Testing Baseline Behavioral Testing (Optional) Animal_Acclimatization->Baseline_Testing Drug_Administration Drug Administration (this compound, Comparators, Vehicle) Baseline_Testing->Drug_Administration Behavioral_Assay Behavioral Assay (FST, TST, or CMS) Drug_Administration->Behavioral_Assay Data_Collection Data Collection (e.g., Immobility Time, Sucrose Preference) Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation

References

Safety Operating Guide

Proper Disposal of Modaline Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for Modaline Sulfate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is crucial to be aware of its associated hazards. This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization and segregation to prevent dangerous chemical reactions.

  • Waste Characterization: this compound waste should be treated as hazardous chemical waste.

  • Segregation: To avoid hazardous reactions, do not mix this compound waste with incompatible materials.[2] It is crucial to store it separately from the following:

    • Strong acids and bases[3]

    • Strong oxidizing agents

    • Strong reducing agents

Segregate this compound waste into a container designated for solid organic chemical waste.

ParameterSpecificationSource
Waste Type Hazardous Solid Chemical WasteMedChemExpress SDS
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agentsMedChemExpress SDS
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection[1]
Spill Containment Absorb with liquid-binding material (diatomite, universal binders)[1]
Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound.

Step 1: Containerization

  • Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must be in good condition, with no leaks or cracks, and have a tightly sealing lid.[4]

Step 2: Labeling

  • Label the waste container clearly and accurately before adding any waste.[3][5] The label must include:

    • The words "Hazardous Waste"[3][5]

    • The full chemical name: "this compound"

    • The specific hazard warnings (e.g., "Harmful," "Irritant")[1]

    • The accumulation start date (the date the first piece of waste is placed in the container)

    • The name and contact information of the principal investigator or laboratory supervisor[5]

Step 3: Waste Accumulation

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Ensure the container is kept closed at all times, except when adding waste.[3]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[1][4]

Step 4: Arranging for Disposal

  • Once the waste container is nearly full (approximately 90% capacity) or has been accumulating for a designated period (typically 90 to 180 days, depending on your facility's generator status), arrange for its disposal.[1][6]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5]

  • Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal vendor.[1][6]

Step 5: Record Keeping

  • Maintain accurate records of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance.

Emergency Procedures for Spills

In the event of a this compound spill, follow these procedures:

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Protect Yourself: Wear appropriate PPE, including respiratory protection if dust is generated.[1]

  • Contain the Spill: Prevent the spill from spreading. For solid spills, carefully sweep or scoop the material into a designated waste container. For solutions, absorb with an inert, non-combustible material like diatomite or universal binders.[1]

  • Decontaminate: Clean the spill area thoroughly.[1]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste following the procedures outlined above.[1]

Visual Guide: this compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Preparation for Disposal cluster_2 Accumulation & Final Disposal A This compound Waste Generated B Characterize as Hazardous Waste A->B C Select Compatible Container (HDPE) B->C D Label Container: 'Hazardous Waste' + Chemical Name + Hazard Info C->D E Segregate from Incompatibles D->E F Store in Satellite Accumulation Area (SAA) E->F G Container Full or Time Limit Reached? F->G G->F No H Contact EHS for Pickup by Licensed Vendor G->H Yes I Maintain Disposal Records H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Modaline Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Modaline Sulfate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Hazard Mitigation

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecific RequirementsRationale
Hand Protection Wear protective gloves.To prevent skin irritation and absorption[1].
Body Protection Wear protective clothing.To protect against accidental skin contact[1].
Eye/Face Protection Wear eye and face protection (e.g., safety glasses with side-shields, face shield).To prevent serious eye irritation from splashes or dust[1].
Respiratory Protection Use only in a well-ventilated area. For emergencies or in situations with potential for high exposure, a self-contained breathing apparatus is recommended.To avoid respiratory tract irritation from inhaling dust or aerosols[1].

Procedural Guidance for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is critical for minimizing risk. The following workflow outlines the necessary steps for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Accidental Release / Spill cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation handle_avoid Avoid Contact and Inhalation (Dust and Aerosol Formation) prep_vent->handle_avoid handle_no_consume Do Not Eat, Drink, or Smoke spill_evacuate Evacuate Personnel to a Safe Area handle_avoid->spill_evacuate If Spill Occurs storage_conditions Store in a Tightly Sealed Container in a Cool, Well-Ventilated Area handle_no_consume->storage_conditions disp_regs Dispose of in Accordance with Local, State, and Federal Regulations storage_conditions->disp_regs spill_ppe Wear Full Personal Protective Equipment spill_evacuate->spill_ppe spill_contain Contain Spillage spill_ppe->spill_contain spill_cleanup Absorb with Inert Material and Decontaminate Surfaces spill_contain->spill_cleanup spill_cleanup->disp_regs

Workflow for Safe Handling of this compound.

Step-by-Step Handling and Disposal Plan

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols[1].

  • Personal Protective Equipment: Before handling, ensure all personnel are equipped with the appropriate PPE as outlined in the table above.

  • Avoid Contact: Take measures to prevent direct contact with the skin and eyes, as well as to avoid the formation of dust and aerosols[1].

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling[1].

2. Storage:

  • Conditions: Store the compound in a tightly sealed container in a cool, well-ventilated place[1]. Recommended storage temperature is 4°C, sealed and away from moisture[2].

  • Incompatibilities: Keep away from direct sunlight and sources of ignition[1].

3. Emergency Procedures:

  • In case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].

  • In case of Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing[1].

  • In case of Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing[1].

  • In case of Ingestion: Rinse the mouth with water. Do not induce vomiting[1]. In all cases of exposure, seek medical attention if symptoms persist.

4. Accidental Release Measures:

  • Personal Precautions: In the event of a spill, use full personal protective equipment, including respiratory protection. Evacuate personnel to safe areas[1].

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or water courses[1].

  • Containment and Cleaning: Absorb the spilled material with a liquid-binding material such as diatomite. Decontaminate surfaces by scrubbing with alcohol. Dispose of the contaminated material according to proper disposal protocols[1].

5. Disposal Plan:

  • Regulatory Compliance: All waste material must be disposed of in accordance with prevailing country, federal, state, and local regulations[1].

  • Procedure: Engage a licensed professional waste disposal service to dispose of this material. Do not dispose of it with household waste or allow it to reach the sewage system.

References

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Modaline Sulfate

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